Ethidimuron
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCSOWTADCKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035005 | |
| Record name | Ethidimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30043-49-3 | |
| Record name | Ethidimuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethidimuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethidimuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIDIMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethidimuron and the Inhibition of Photosystem II: A Technical Guide
Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for the herbicide Ethidimuron are scarce. Therefore, this guide will focus on the well-documented inhibitory mechanisms of closely related phenylurea herbicides, such as Diuron (DCMU) and Linuron, which share the same mode of action: the inhibition of Photosystem II. The principles, data, and protocols presented here serve as a comprehensive model for understanding how this compound likely functions as a Photosystem II inhibitor.
Introduction to this compound and Photosystem II Inhibition
This compound is a synthetic herbicide classified as a thiadiazolylurea. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of chloroplasts.[1] PSII inhibitors disrupt the photosynthetic electron transport chain, a fundamental process for converting light energy into chemical energy.[2][3][4] This disruption ultimately leads to the death of susceptible plants.
Herbicides that inhibit PSII, including phenylureas, are known to bind to the D1 protein of the PSII complex.[2][3] This binding event blocks the flow of electrons, leading to a cascade of inhibitory effects on photosynthesis and inducing oxidative stress, which causes rapid cellular damage.[3]
Core Mechanism of Photosystem II Inhibition by Phenylurea-Type Herbicides
The inhibition of Photosystem II by phenylurea herbicides is a well-characterized process that involves the disruption of the photosynthetic electron transport chain.
Binding to the D1 Protein: Phenylurea herbicides bind to a specific niche on the D1 protein, a core component of the PSII reaction center.[3] This binding site is also the location where the native plastoquinone (PQ) molecule, specifically QB, binds.
Interruption of Electron Flow: By occupying the QB binding site, the herbicide competitively inhibits the binding of plastoquinone.[3] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. The interruption of this electron flow is the primary inhibitory action.
Consequences of Inhibition: The blockage of electron transport has several downstream consequences:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation in the Calvin cycle.[3]
-
Oxidative Stress: The inability to transfer electrons leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.[2]
-
Increased Chlorophyll Fluorescence: The blockage of electron flow from QA results in a rapid increase in chlorophyll fluorescence, a phenomenon that is widely used to experimentally measure the inhibitory effect of these herbicides.
Quantitative Data on Photosystem II Inhibition by Phenylurea Herbicides
| Herbicide | Species/System | Parameter | Value | Reference |
| Diuron | Aphanocapsa 6308 membranes | I50 (electron transport) | 6.8 x 10⁻⁹ M | [5] |
| Diuron | Freshwater algae | EC50 (growth inhibition) | 7 to 36 µg/L | [6] |
| Diuron | Freshwater biofilms | EC50 (PSII inhibition) | 5 to 25 µg/L | [6] |
| Linuron | Freshwater macrophytes | EC50, 24h (PSII electron transport) | 9–13 µg/L | [3] |
| Linuron | Scenedesmus acutus | EC50, 72h (PSII electron flow) | ~17 µg/L | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of Photosystem II by herbicides.
Preparation of Thylakoid Membranes for PSII Activity Assays
This protocol describes the isolation of thylakoid membranes from spinach, a common model organism for photosynthesis research.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
-
Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor
Procedure:
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender.
-
Filter the homogenate through multiple layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the pellet in a small volume of wash buffer.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) and incubate on ice for 5-10 minutes.
-
Centrifuge the lysate at a higher speed (e.g., 4,000 x g) for 15 minutes at 4°C to pellet the thylakoid membranes.
-
Wash the thylakoid pellet with the resuspension buffer and centrifuge again.
-
Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Measurement of PSII Inhibition using Chlorophyll a Fluorescence
Chlorophyll fluorescence is a sensitive and non-invasive method to assess the impact of herbicides on PSII activity.
Materials:
-
Isolated thylakoid membranes or whole plant leaves
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Herbicide stock solution (e.g., dissolved in ethanol or DMSO)
-
Assay buffer
Procedure for Thylakoid Membranes:
-
Dilute the thylakoid membrane suspension to a specific chlorophyll concentration in the assay buffer.
-
Add varying concentrations of the herbicide to the thylakoid suspension. A control with no herbicide should be included.
-
Incubate the samples for a defined period in the dark.
-
Use a PAM fluorometer to measure the chlorophyll fluorescence parameters. Key parameters include:
-
F₀: Minimum fluorescence (in the dark-adapted state).
-
Fm: Maximum fluorescence (after a saturating light pulse in the dark-adapted state).
-
Fv/Fm: Maximum quantum yield of PSII photochemistry, calculated as (Fm - F₀) / Fm.
-
-
A decrease in Fv/Fm with increasing herbicide concentration indicates inhibition of PSII.
Procedure for Whole Leaves:
-
Dark-adapt the leaves for at least 20-30 minutes.
-
Apply the herbicide solution to the leaf surface or through the petiole.
-
At various time points after application, measure the chlorophyll fluorescence parameters using a leaf-clip holder on the PAM fluorometer.
-
Monitor the changes in Fv/Fm over time to assess the inhibitory effect.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts of Photosystem II inhibition and the experimental workflow to study this phenomenon.
Caption: Inhibition of the PSII electron transport chain by this compound.
Caption: Experimental workflow for a Photosystem II inhibition assay.
Conclusion
This compound, as a thiadiazolylurea herbicide, inhibits photosynthesis by blocking the electron transport chain in Photosystem II. This action is characteristic of a class of herbicides that bind to the D1 protein and prevent the reduction of plastoquinone. While specific research on this compound is limited, the extensive studies on related phenylurea compounds provide a robust framework for understanding its mechanism of action and for designing experiments to characterize its inhibitory properties. The use of techniques such as chlorophyll fluorescence is paramount in quantifying the effects of such herbicides on photosynthetic efficiency. Further research is warranted to elucidate the specific binding interactions and quantitative inhibitory constants of this compound to better understand its herbicidal efficacy and potential environmental impact.
References
- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Effect of Thidiazuron, a Cytokinin-Active Urea Derivative, in Cytokinin-Dependent Ethylene Production Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] ENVIRONMENTAL FATE OF DIURON | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of Ethidimuron
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Ethidimuron, a herbicide belonging to the substituted urea class. The synthesis involves a multi-step process commencing with the preparation of two key precursors: N,N'-dimethylurea and 2-amino-5-ethyl-1,3,4-thiadiazole. Subsequent modifications of the thiadiazole intermediate, including oxidation and isocyanate formation, precede the final coupling reaction to yield this compound. This document outlines the detailed experimental protocols for each stage, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.
This compound Synthesis Pathway
The synthesis of this compound, chemically known as 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, can be logically divided into three main stages:
-
Synthesis of Precursor 1: N,N'-Dimethylurea
-
Synthesis and Modification of Precursor 2: 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole
-
Final Coupling Reaction to form this compound
A detailed diagram of the overall synthesis pathway is provided below.
Figure 1: Overall synthesis pathway of this compound.
Stage 1: Synthesis of N,N'-Dimethylurea
N,N'-Dimethylurea is a crucial precursor for the formation of the urea bridge in the this compound molecule. It can be synthesized through several methods, with two common industrial routes being the reaction of urea with methylamine and the reaction of dimethylamine with urea.
Experimental Protocol: Synthesis of N,N'-Dimethylurea from Urea and Methylamine
This method involves the reaction of molten urea with monomethylamine.
-
Reaction Setup: A pressure reactor is charged with urea.
-
Reaction: Molten urea is reacted with an excess of monomethylamine. The reaction is typically carried out at a temperature of 140-145°C under pressure (approximately 25 atmospheres) for about 2 hours.[1]
-
Work-up: The resulting aqueous solution is evaporated, often under vacuum, to yield the crude product.
-
Purification: The crude N,N'-dimethylurea is recrystallized from a suitable solvent, such as water or benzene, to obtain the purified product.[1][2]
| Parameter | Value | Reference |
| Reactants | Urea, Methylamine | [1] |
| Molar Ratio (Urea:Methylamine) | 1:2 | [1] |
| Temperature | 140-145 °C | [1] |
| Pressure | ~25 atm | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | ~85% | [1] |
Table 1: Quantitative data for the synthesis of N,N'-Dimethylurea from Urea and Methylamine.
Experimental Protocol: Synthesis of N,N'-Dimethylurea from Dimethylamine and Urea
This process involves the reaction of dimethylamine and urea under anhydrous conditions.
-
Reaction Setup: A pressure reactor is charged with urea and cooled. Liquid dimethylamine is then added.
-
Reaction: The reactants are heated to a temperature of 110-150°C under autogenous pressure. A molar ratio of dimethylamine to urea of not less than 2:1 is maintained. The reaction is carried out under substantially anhydrous conditions.[3]
-
Work-up: After the reaction is complete, the reactor is cooled, and the crude product is collected.
-
Purification: The product can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Dimethylamine, Urea | [3] |
| Molar Ratio (Dimethylamine:Urea) | ≥ 2:1 | [3] |
| Temperature | 110-150 °C | [3] |
| Pressure | Autogenous | [3] |
| Conditions | Substantially anhydrous | [3] |
| Yield | Essentially quantitative | [3] |
Table 2: Quantitative data for the synthesis of N,N'-Dimethylurea from Dimethylamine and Urea.
Stage 2: Synthesis and Modification of 2-Amino-5-ethyl-1,3,4-thiadiazole
This stage involves the formation of the thiadiazole ring system, followed by the crucial oxidation of the ethyl group to an ethylsulfonyl group.
Step 2a: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
This precursor is synthesized from thiosemicarbazide and propionic acid.
-
Reaction Setup: A dry reaction vessel is charged with thiosemicarbazide, propionic acid, and phosphorus pentachloride.
-
Reaction: The mixture is ground evenly at room temperature. The solid-phase reaction proceeds to give the crude product. A molar ratio of thiosemicarbazide to propionic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) is used.
-
Work-up: The crude product is treated with an alkaline solution (e.g., 5% sodium carbonate solution) until the pH of the mixture is 8-8.2.
-
Purification: The resulting precipitate is filtered, dried, and recrystallized from a mixture of DMF and water to yield 2-amino-5-ethyl-1,3,4-thiadiazole.
| Parameter | Value | Reference |
| Reactants | Thiosemicarbazide, Propionic Acid, PCl₅ | |
| Molar Ratio | 1 : (1-1.2) : (1-1.2) | |
| Temperature | Room Temperature | |
| Reaction Time | Not specified (solid-phase grinding) | |
| Yield | 92.6% |
Table 3: Quantitative data for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.
Step 2b: Oxidation to 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole
General Experimental Protocol (Hypothesized):
-
Reaction Setup: 2-Amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable solvent such as acetic acid.
-
Reaction: The solution is cooled, and an oxidizing agent, such as peracetic acid, is added dropwise while maintaining a low temperature to control the exotherm. The reaction mixture is then stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.
-
Work-up: The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization.
Note: The specific conditions and yield for this step would require experimental optimization.
Step 2c: Formation of 5-Ethylsulfonyl-1,3,4-thiadiazol-2-yl isocyanate
The amino group of the thiadiazole is converted to a reactive isocyanate group, typically through reaction with phosgene or a phosgene equivalent like diphosgene or triphosgene.
General Experimental Protocol (based on similar reactions):
-
Reaction Setup: 2-Amino-5-ethylsulfonyl-1,3,4-thiadiazole is suspended in an inert solvent (e.g., dry toluene or ethyl acetate).
-
Reaction: A solution of phosgene (or a phosgene equivalent) in the same solvent is added, and the mixture is heated under reflux. The reaction progress is monitored by the disappearance of the starting material.
-
Work-up: After the reaction is complete, the excess phosgene and solvent are removed by distillation, often under reduced pressure, to yield the crude isocyanate. This intermediate is typically used in the next step without further purification due to its reactivity.
Stage 3: Final Coupling Reaction to form this compound
The final step in the synthesis is the reaction of the isocyanate intermediate with N,N'-dimethylurea.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The crude 5-ethylsulfonyl-1,3,4-thiadiazol-2-yl isocyanate is dissolved in a dry, inert solvent such as toluene or acetonitrile.
-
Reaction: A solution of N,N'-dimethylurea in the same solvent is added to the isocyanate solution. The reaction is typically carried out at room temperature or with gentle heating and may be catalyzed by a tertiary amine. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude this compound is washed with a suitable solvent and can be further purified by recrystallization to obtain a product of high purity.
Note: Specific quantitative data for the final coupling step to form this compound is not widely published in open literature and would likely be found in proprietary process patents.
Logical Relationships in the Synthesis
The synthesis of this compound follows a logical progression of building and functionalizing the necessary precursors before their final assembly.
Figure 2: Logical workflow of this compound synthesis.
This guide provides a detailed framework for the synthesis of this compound, based on established chemical principles and available literature. Researchers and development professionals should note that the specific reaction conditions, particularly for the oxidation and isocyanate formation steps, may require optimization for safety and yield.
References
Environmental Fate and Degradation of Ethidimuron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidimuron is a broad-spectrum herbicide used for the control of a wide range of annual and perennial weeds and grasses. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental persistence and transformation of this compound, with a focus on its degradation in soil and aquatic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its behavior and transport in the environment.
| Property | Value | Reference |
| IUPAC Name | 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | [1] |
| CAS Number | 30043-49-3 | [1] |
| Molecular Formula | C₇H₁₂N₄O₃S₂ | [1] |
| Molecular Weight | 264.3 g/mol | [1] |
| Water Solubility | 3000 mg/L (at 20°C) | [2] |
| Vapor Pressure | 8.0 x 10⁻⁵ mPa (at 20°C) | [2] |
| Log P (octanol-water partition coefficient) | 0.43 | [2] |
Environmental Degradation Pathways
The primary mechanism of this compound degradation in the environment is through microbial activity in the soil. The initial and most well-documented step is the demethylation of the urea side chain, leading to the formation of demethyl-ethidimuron (A-ETD). Further degradation of A-ETD is likely to occur, although specific subsequent metabolites have not been extensively reported in the available literature.
The following diagram illustrates the initial degradation step of this compound.
Initial degradation step of this compound.
Environmental Fate in Soil
Soil is the primary environmental compartment for this compound degradation. Its fate in soil is governed by a combination of biotic and abiotic processes.
Biodegradation
Microbial degradation is the principal route of dissipation for this compound in soil.
Aerobic Soil Metabolism
Under aerobic conditions, this compound is moderately persistent in soil. The typical half-life (DT50) for aerobic soil metabolism is approximately 75 days.[2] The main degradation product formed is demethyl-ethidimuron (A-ETD).
Anaerobic Soil Metabolism
Data on the anaerobic degradation of this compound in soil is limited in the reviewed literature. Standard protocols for such studies, like OECD 307 and US-EPA OPPTS 835.4200, are available and would be necessary to fully characterize its persistence under anaerobic conditions.[3][4]
Quantitative Data on Soil Degradation
| Parameter | Value | Conditions | Reference |
| Aerobic Soil DT50 | 75 days | Typical | [2] |
Abiotic Degradation
Hydrolysis
Specific experimental data on the hydrolysis of this compound at different pH values (e.g., pH 5, 7, and 9) were not available in the reviewed literature. Given its high water solubility, hydrolysis could be a relevant degradation pathway, and further studies following standard guidelines are warranted.
Photolysis
Environmental Fate in Aquatic Systems
The fate of this compound in aquatic environments is an important consideration due to its high water solubility, which suggests a potential for off-site transport into water bodies.
Biodegradation
Limited information is available on the biodegradation of this compound in aquatic systems. Studies investigating its degradation in water/sediment systems under both aerobic and anaerobic conditions are needed to fully assess its persistence in these environments.
Abiotic Degradation
Hydrolysis
As with soil, specific quantitative data on the hydrolysis of this compound in aqueous solutions at environmentally relevant pHs are not available in the public domain.
Aqueous Photolysis
There is a lack of specific data on the aqueous photolysis of this compound, including its quantum yield and photodegradation half-life under various light conditions.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the environmental fate of this compound. The following outlines key methodologies based on standard guidelines and published literature.
Analysis of this compound and its Metabolites
A robust analytical method is fundamental for all environmental fate studies. The method described by Lagarde et al. (2006) provides a foundation for the simultaneous determination of this compound and its primary metabolite, demethyl-ethidimuron (A-ETD), in soil samples.[7]
Extraction Workflow
Workflow for extraction and analysis of this compound.
-
Extraction: Fluidized-bed extraction (FBE) using an acetone/water mixture has been shown to be effective.[7]
-
Cleanup: The crude extract is purified using solid-phase extraction (SPE) with a silica cartridge.[7]
-
Analysis: Quantification is achieved by high-performance liquid chromatography with diode-array detection (HPLC-DAD).[7]
Aerobic and Anaerobic Soil Metabolism Studies (OECD 307)
These studies are designed to determine the rate and route of degradation of this compound in soil under controlled laboratory conditions.[3][4]
-
Test System: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark at a constant temperature.
-
Aerobic Conditions: A continuous flow of humidified air is passed through the incubation vessels.
-
Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and the system is purged with an inert gas (e.g., nitrogen).
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques such as HPLC and liquid scintillation counting. Volatile organic compounds and ¹⁴CO₂ are trapped to establish a mass balance.
Hydrolysis Study (OECD 111)
This study determines the rate of abiotic degradation of this compound in water at different pH values.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with this compound.
-
Incubation: Samples are incubated in the dark at a constant temperature.
-
Analysis: The concentration of this compound is measured at various time points to determine the degradation rate constant and half-life.
Photolysis Studies
Aqueous Photolysis (OECD 316)
This study evaluates the degradation of this compound in water when exposed to light.
-
Test System: A solution of this compound in sterile, buffered water is irradiated with a light source that simulates natural sunlight.
-
Control: Dark control samples are incubated under the same conditions to account for any non-photolytic degradation.
-
Analysis: The concentration of this compound is measured over time to determine the photodegradation rate and quantum yield.
Soil Photolysis
This study assesses the degradation of this compound on the soil surface when exposed to light.
-
Test System: A thin layer of soil treated with this compound is exposed to a light source simulating sunlight.
-
Control: Dark control samples are maintained to differentiate between biotic and abiotic degradation.
-
Analysis: The concentration of this compound and its photoproducts on the soil surface are measured over time.
Conclusion
This compound is a moderately persistent herbicide in the soil environment, with microbial degradation being the primary route of dissipation. The main identified degradation product is demethyl-ethidimuron. However, there are significant data gaps regarding its environmental fate, particularly in relation to its degradation under anaerobic conditions, its behavior in aquatic systems, and the complete degradation pathway beyond the initial demethylation step. Further research employing standardized methodologies is required to fill these knowledge gaps and to conduct a more comprehensive environmental risk assessment. This will enable the development of more informed and effective strategies for the responsible use of this herbicide.
References
- 1. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 3. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. fera.co.uk [fera.co.uk]
- 5. Scientific guidance on soil phototransformation products in groundwater – consideration, parameterisation and simulation in the exposure assessment of plant protection products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethidimuron (CAS Number 30043-49-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ethidimuron (CAS No. 30043-49-3), a thiadiazolylurea herbicide. It covers its chemical and physical properties, mechanism of action, synthesis, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis and the assessment of its biological activity are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical and Physical Properties
This compound is a colorless, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 30043-49-3 | [1][2] |
| Molecular Formula | C₇H₁₂N₄O₃S₂ | [1] |
| Molecular Weight | 264.33 g/mol | [1] |
| Melting Point | 156 °C | [3] |
| Solubility | Soluble in water. Practically insoluble in methanol, chloroform, and benzene. | [3] |
| Appearance | Colourless solid | [3] |
| Purity | 99% (analytical standard) | [3] |
Mechanism of Action
This compound's primary mode of action as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 protein within the PSII complex, a key component of the photosynthetic electron transport chain in chloroplasts.[4][5] This binding action blocks the binding of plastoquinone (PQ), a crucial electron carrier.[5] The interruption of the electron flow from Photosystem II to Photosystem I prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation and, consequently, plant growth.[5] The blockage of the electron transport chain also leads to oxidative stress and the formation of reactive oxygen species, causing rapid cellular damage.[5]
Caption: Mechanism of this compound action on Photosystem II.
Synthesis of this compound
The commercial synthesis of this compound involves a multi-step process. The primary reaction is the condensation of dimethylurea with a sulfonyl isocyanate derivative.[6] The synthesis process typically begins with the preparation of dimethylurea. This is followed by its reaction with a sulfonyl isocyanate intermediate, which is commonly derived from the sulfonation and chlorination of aromatic precursors.[6]
Caption: General synthesis pathway for this compound.
Metabolic Pathways
In the environment, this compound undergoes slow degradation, primarily through microbial action.[1] The main degradation product identified in soil is demethyl-ethidimuron (A-ETD).[1] The metabolic process involves the removal of a methyl group from the urea moiety of the this compound molecule.
Caption: Metabolic degradation of this compound in soil.
Toxicological Data
The toxicological profile of this compound has been evaluated in various organisms. The following tables summarize the available acute toxicity data.
Table 1: Acute Oral and Dermal Toxicity
| Organism | Route | LD50 | Reference(s) |
| Rat | Oral | 428 - 433 mg/kg bw | [7] |
| Rabbit | Dermal | >2,000 mg/kg bw | [2] |
| Rabbit | Oral | 1261 - 1320 mg/kg bw | [7] |
Table 2: Ecotoxicological Data
| Organism | Test | LC50 / EC50 | Reference(s) |
| Fish | 96h | Not specified | [8][9][10] |
| Daphnia magna | 48h | Not specified | [5][8][11] |
| Algae | 72h | Not specified | [5][10] |
| Birds | Acute | Moderately to highly toxic | [12][13][14] |
| Earthworms | Acute | Moderately to highly toxic | [12][13][14] |
| Honeybees | Acute | Moderately to highly toxic | [12][13][14] |
Experimental Protocols
Extraction and Analysis of this compound and its Metabolites from Soil
This protocol is based on the method described by Lagarde et al. (2006).[13]
Objective: To extract and quantify this compound and its primary metabolite, demethyl-ethidimuron, from soil samples.
Materials:
-
Soil sample
-
Fluidized-bed extractor (e.g., fexIKA)
-
Acetone (analytical grade)
-
Water (deionized)
-
Solid Phase Extraction (SPE) cartridges (e.g., 500 mg silica)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., Purosphere, 250 mm x 4 mm i.d.)
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
This compound and demethyl-ethidimuron analytical standards
Procedure:
-
Extraction:
-
Place 75 g of the soil sample into the extraction vessel of the fluidized-bed extractor.
-
Add 150 mL of a 60:40 (v/v) acetone/water mixture.
-
Perform the extraction at 110 °C for three cycles, with a total extraction time of approximately 95 minutes.[13]
-
-
Cleanup:
-
Collect the extract and pass it through a 500 mg silica SPE cartridge for cleanup.[13]
-
-
Analysis:
-
Analyze the purified extract using an HPLC-DAD system.
-
HPLC Conditions:
-
Column: C18 Purosphere (250 mm x 4 mm i.d.)
-
Mobile Phase: A gradient of phosphoric acid aqueous solution (pH 2.2) and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 282 nm[13]
-
-
Prepare calibration curves using analytical standards of this compound and demethyl-ethidimuron to quantify the analytes in the soil samples.
-
Caption: Workflow for soil extraction and analysis.
Photosystem II Inhibition Assay using Chlorophyll Fluorescence
This protocol outlines a general method for assessing the inhibitory effect of this compound on Photosystem II using chlorophyll fluorescence, a technique that measures the physiological state of the photosynthetic apparatus.[3]
Objective: To determine the effect of this compound on the photosynthetic efficiency of a model organism (e.g., algae or plant leaf discs) by measuring changes in chlorophyll fluorescence.
Materials:
-
Culture of a suitable green alga (e.g., Chlamydomonas reinhardtii) or fresh plant leaves (e.g., spinach).
-
This compound stock solution of known concentration.
-
Growth medium for algae or a suitable buffer for leaf discs.
-
Pulse-Amplitude-Modulation (PAM) fluorometer.
-
Microplates or suitable containers for the assay.
-
Light source.
Procedure:
-
Sample Preparation:
-
Algae: Dilute the algal culture with fresh growth medium to a standardized cell density.
-
Leaf Discs: Cut uniform discs from healthy plant leaves.
-
-
Treatment:
-
Prepare a series of this compound dilutions in the appropriate medium/buffer.
-
Expose the algal suspension or leaf discs to different concentrations of this compound. Include a control group with no this compound.
-
Incubate the samples under controlled light and temperature conditions for a defined period.
-
-
Measurement of Chlorophyll Fluorescence (Kautsky Effect):
-
After the incubation period, adapt the samples to darkness for a specific time (e.g., 15-30 minutes).
-
Use a PAM fluorometer to measure the chlorophyll fluorescence induction curve (Kautsky curve). This involves exposing the dark-adapted sample to a saturating pulse of light.
-
Key parameters to be measured include:
-
F₀: Minimum fluorescence (in the dark-adapted state).
-
Fₘ: Maximum fluorescence (during the saturating pulse).
-
Fᵥ = Fₘ - F₀: Variable fluorescence.
-
Fᵥ/Fₘ: Maximum quantum yield of Photosystem II photochemistry. A decrease in this value indicates inhibition of PSII.[3]
-
-
-
Data Analysis:
-
Plot the Fᵥ/Fₘ values against the corresponding this compound concentrations.
-
Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the maximum quantum yield of PSII.
-
Caption: Workflow for Photosystem II inhibition assay.
Conclusion
This technical guide has provided a detailed examination of this compound (CAS 30043-49-3), encompassing its fundamental chemical properties, biological mechanism of action, synthesis, and environmental fate. The inclusion of quantitative toxicological data and detailed experimental protocols aims to equip researchers and professionals with the necessary information for further investigation and application in their respective fields. The provided diagrams offer a visual representation of key processes, enhancing the understanding of this compound's characteristics and interactions.
References
- 1. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cropj.com [cropj.com]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 7. Toxicity of a new antismoking mouthwash 881010 in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological toxicity of fresh and rotten algae on freshwater fish: LC50, organ damage and antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecotoxicity of Pesticides Approved for Use in European Conventional or Organic Agriculture for Honeybees, Birds, and Earthworms [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Toxicological Profile of Ethidimuron on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available toxicological data for Ethidimuron on non-target organisms. A comprehensive review of proprietary regulatory studies was not feasible; therefore, significant data gaps may exist.
Executive Summary
This compound is a selective herbicide primarily used for the control of broadleaf weeds and grasses. Its mode of action is the inhibition of photosynthesis at photosystem II (PSII). While effective in targeting unwanted vegetation, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the available toxicological data for this compound across a range of non-target terrestrial and aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the ecotoxicological profile of this compound.
Toxicological Data on Non-Target Organisms
The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that publicly accessible data is limited, particularly concerning chronic exposure and the toxicity of its metabolites.
Terrestrial Organisms
Table 1: Acute Toxicity of this compound to Mammals
| Species | Endpoint | Value (mg/kg bw) | Source Quality | Interpretation |
| Rat (Rattus norvegicus) | Oral LD₅₀ | > 5000 | Unverified data of unknown source | Low toxicity[1] |
Table 2: Acute Toxicity of this compound to Birds
| Species | Endpoint | Value (mg/kg bw) | Source Quality | Interpretation |
| Japanese quail (Coturnix japonica) | LD₅₀ | > 300 | Unverified data of known source | Moderate toxicity[1] |
Table 3: Toxicity of this compound to Terrestrial Invertebrates
| Species | Endpoint | Value | Source Quality | Interpretation |
| Honeybee (Apis mellifera) | Acute LD₅₀ (unknown mode) | Non-toxic | Unverified data of known source | Non-toxic[1] |
| Earthworm (Eisenia fetida) | 14-day LC₅₀ | Data not available | - | - |
Note: While a specific LC₅₀ for this compound on earthworms is not available in the reviewed literature, a 14-day LC₅₀ of >1000 mg/kg dry soil is a common endpoint for such studies.
Aquatic Organisms
Table 4: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Source Quality | Interpretation |
| Temperate Freshwater Fish | 96-hour LC₅₀ | 44.0 | Unverified data of unknown source | Moderate toxicity[2] |
| Aquatic Invertebrates (Daphnia magna) | 48-hour EC₅₀ | Data not available | - | - |
| Algae | 72-hour EC₅₀ | Data not available | - | - |
Note on Chronic Toxicity: No publicly available data on the chronic toxicity (e.g., NOAEL, LOAEL, NOEC) of this compound to mammals, birds, fish, aquatic invertebrates, or earthworms were found during the comprehensive literature search.
Mode of Action: Inhibition of Photosynthesis at Photosystem II
This compound belongs to the phenylurea class of herbicides that function by inhibiting photosynthesis. Specifically, it targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to the QB-binding niche on the D1 protein, this compound blocks the binding of plastoquinone (PQ), a crucial electron acceptor. This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately leading to plant death.
Environmental Fate and Metabolites
This compound is moderately persistent in the soil, with a typical degradation half-life (DT₅₀) of 75 days.[1] Its degradation in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the urea bridge, resulting in major soil derivatives. While the identity of these degradation products is known, there is a significant lack of publicly available information regarding their toxicological profiles on non-target organisms. Further research is required to fully assess the environmental risk posed by the breakdown of this compound.
Experimental Protocols
Detailed experimental protocols for the specific toxicological studies on this compound are not available in the public domain. However, the following sections describe the standard methodologies, based on OECD guidelines, that are typically employed for assessing the toxicity of chemical substances to various non-target organisms.
Aquatic Organism Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance in a controlled aquatic environment. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC₅₀ is calculated.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance. The endpoint is immobilization, and the EC₅₀ (median effective concentration) is determined.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of a selected algal species. Algal cultures are exposed to different concentrations of the test substance, and the inhibition of growth is measured by cell counts or other biomass indicators to determine the EC₅₀.
-
Fish, Early-life Stage Toxicity Test (OECD 210): This chronic test exposes the early life stages of fish (from fertilized eggs to juveniles) to a substance over a longer period. It assesses sublethal effects like hatching success, survival, and growth to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).
-
Daphnia magna Reproduction Test (OECD 211): This 21-day chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna. The total number of offspring produced is the primary endpoint used to determine the NOEC and LOEC.
Terrestrial Organism Toxicity Testing
-
Earthworm, Acute Toxicity Test (OECD 207): Adult earthworms (Eisenia fetida) are exposed to the test substance mixed into an artificial soil for 14 days. The LC₅₀ is determined based on mortality. Sublethal effects like weight change can also be assessed.
-
Honeybees, Acute Oral and Contact Toxicity Tests (OECD 213 & 214): These tests determine the acute toxicity of a substance to adult honeybees. For the oral toxicity test (OECD 213), bees are fed a sucrose solution containing the test substance. For the contact toxicity test (OECD 214), the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD₅₀ (median lethal dose).
-
Avian Dietary Toxicity Test (OECD 205): This test is designed to determine the concentration of a test substance in the diet that is lethal to 50% (LC₅₀) of the test birds, typically quail or ducks, over an 8-day period (5 days of exposure followed by 3 days of observation).
-
Mammalian Toxicity Studies (OECD Guidelines 407, 408, 452): A range of studies are conducted to assess mammalian toxicity, from 28-day repeated dose studies (sub-acute, OECD 407) to 90-day studies (sub-chronic, OECD 408) and long-term chronic toxicity/carcinogenicity studies (OECD 452). These studies involve daily administration of the test substance to rodents (usually rats) to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for various systemic and organ-specific effects.
Conclusion and Future Directions
The available data on the toxicological profile of this compound on non-target organisms is limited, particularly concerning chronic exposure scenarios and the effects of its environmental metabolites. While acute toxicity data for some mammals and birds suggest low to moderate toxicity, the lack of comprehensive data for aquatic organisms, soil invertebrates, and beneficial insects like honeybees makes a complete environmental risk assessment challenging.
Future research should prioritize:
-
Conducting standardized acute and chronic toxicity tests for a broader range of non-target organisms, especially aquatic invertebrates and algae.
-
Determining the chronic toxicity (NOAEL/LOAEL/NOEC) of this compound for key terrestrial and aquatic species.
-
Investigating the toxicological properties of this compound's primary degradation products.
-
Performing studies to assess the potential for sublethal effects on reproduction, development, and behavior in non-target organisms.
A more complete dataset will be essential for refining the environmental risk profile of this compound and ensuring its use does not pose an undue threat to non-target populations and ecosystem health.
References
A Comprehensive Technical Guide to the History and Use of Ethidimuron in Weed Control
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Executive Summary
Ethidimuron, a thiadiazolylurea herbicide first reported in 1973, was historically utilized for broad-spectrum, total vegetation control in non-crop settings. Developed by Bayer CropScience, this systemic herbicide acts by inhibiting photosynthesis at photosystem II. Despite its effectiveness against a wide range of broadleaf and grass weeds, its use has largely been discontinued in many parts of the world, including the European Union and the United States, due to its environmental persistence. This guide provides an in-depth technical overview of this compound, from its discovery and mode of action to its environmental fate and toxicological profile, intended for a scientific audience.
Introduction and Historical Development
This compound, with the chemical name 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, emerged from the research and development efforts of Bayer CropScience, with its discovery first reported in 1973.[1] It was introduced to the market for total vegetation control in non-crop areas such as industrial sites, railways, and rights-of-way.[1] Marketed under trade names including Ustilan and Novorail, this compound was typically formulated as a wettable powder or a soluble concentrate.[2] Its primary advantage was its broad-spectrum efficacy against both broadleaf and grass weeds, with worldwide trials listing 133 susceptible species at application rates of 3.5-7.0 kg active ingredient per hectare.[1]
Over time, concerns regarding its environmental persistence led to a decline in its use. This compound is now considered obsolete in many countries and is not approved for use as a plant protection agent in the European Union.[2] In the United States, registrations for pesticides containing this compound were voluntarily canceled by the registrants, with the Environmental Protection Agency (EPA) issuing notices of these cancellations in the Federal Register.[3][4][5][6][7][8][9]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for comprehending its behavior in the environment and its mode of action.
| Property | Value |
| Chemical Name | 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
| CAS Number | 30043-49-3 |
| Molecular Formula | C₇H₁₂N₄O₃S₂ |
| Molecular Weight | 264.33 g/mol |
| Appearance | Colorless crystalline solid[2] |
| Water Solubility | 3.0 g/L at 20°C[10] |
| Log P (octanol-water partition coefficient) | 0.84 |
Mode of Action: Inhibition of Photosystem II
This compound is a potent inhibitor of photosynthesis.[1] Its mode of action is the disruption of the photosynthetic electron transport chain within photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[11][12]
Specifically, this compound binds to the D1 protein of the PSII complex.[13][14] This binding occurs at or near the plastoquinone (PQ) binding site, designated QB.[1][2][13] By occupying this site, this compound competitively inhibits the binding of plastoquinone, the native electron acceptor.[15] This blockage of electron flow from the primary quinone acceptor (QA) to QB effectively halts the linear electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.[12][15] The interruption of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[11]
The binding of urea-type herbicides like this compound to the D1 protein is understood to involve interactions with specific amino acid residues, such as histidine 215 (His215), within the QB binding niche.[13][14]
Efficacy and Weed Control Spectrum
This compound was known for its broad-spectrum activity against a wide range of annual and perennial grasses and broadleaf weeds.[1] It was primarily used for total vegetation control, where the aim is to eliminate all plant growth.[1] The herbicide is absorbed mainly through the roots and translocated upwards in the xylem.[1] Its speed of action is dependent on rainfall to move it into the root zone.[1]
Representative Experimental Protocol for Herbicide Efficacy (based on OECD Guideline 208)
To assess the efficacy of a herbicide like this compound, a standardized experimental protocol, such as the OECD Guideline 208 for Terrestrial Plant Toxicity Testing, would be employed.[16][17][18]
-
Objective: To determine the dose-response of various weed species to this compound and establish the effective application rate for control.
-
Test Organisms: Seeds of relevant weed species (e.g., Avena fatua (wild oat), Lolium rigidum (annual ryegrass), Paspalum dilatatum (paspalum), Echium plantagineum (Paterson's curse)).[1]
-
Test System: Plants are grown in pots containing a standardized soil substrate in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and light cycles.
-
Application: this compound, formulated as a spray solution, is applied to the soil surface (pre-emergence) or to the foliage of young plants (post-emergence) at a range of concentrations bracketing the expected effective rate (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 kg a.i./ha). An untreated control group is included.
-
Observations: Plants are observed for a period of 21 to 28 days. Assessments include visual injury ratings (e.g., chlorosis, necrosis, stunting), plant height, and shoot and root biomass (fresh and dry weight) at the termination of the study.
-
Data Analysis: The data are statistically analyzed to determine the Effective Concentration (EC₅₀) or Effective Rate (ER₅₀) that causes a 50% reduction in a measured endpoint (e.g., biomass) compared to the control. This allows for a quantitative comparison of the susceptibility of different weed species.
Environmental Fate
The environmental persistence of this compound is a key factor in its regulatory status.
Soil Persistence and Degradation
This compound is considered to be moderately persistent in the soil environment.[2] The typical soil half-life (DT₅₀) is approximately 75 days, although this can vary depending on soil type, temperature, and moisture content.[2] Degradation in the soil is primarily mediated by microbial activity.[10] The main degradation product identified is demethyl-ethidimuron.[10]
Representative Experimental Protocol for Soil Degradation (based on OECD Guideline 307)
The rate and pathway of this compound's degradation in soil would be investigated following a protocol similar to OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil.[1][7][9][19][20]
-
Objective: To determine the rate of degradation and identify the major transformation products of this compound in soil under controlled laboratory conditions.
-
Test System: Fresh soil samples of varying textures and organic matter content are used. The test is typically conducted using ¹⁴C-labeled this compound to trace its fate.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. Both aerobic and anaerobic conditions can be simulated.
-
Analysis: At periodic intervals, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the concentration of the parent this compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
-
Data Analysis: The data are used to calculate the rate of degradation, typically expressed as a half-life (DT₅₀), and to construct a degradation pathway.
Leaching Potential
Given its moderate persistence and water solubility, the potential for this compound to leach into groundwater is a concern. The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential, calculated using its soil half-life and soil organic carbon-water partitioning coefficient (Koc).[21][22]
GUS = log₁₀(Soil Half-life) x (4 - log₁₀(Koc))
Toxicological Profile
The toxicological effects of this compound on non-target organisms are an important aspect of its risk assessment.
| Organism Group | Test Type | Endpoint | Value (mg/kg or mg/L) | Reference |
| Mammals | Acute Oral LD₅₀ (Rat) | - | >5000 mg/kg | [2] |
| Avian | Acute Oral LD₅₀ (Japanese Quail) | - | >300 mg/kg | [2] |
| Fish | 96-hour Acute LC₅₀ (Anguilla japonica) | - | 44.0 mg/L | [2] |
| Aquatic Invertebrates | 48-hour Acute EC₅₀ (Daphnia magna) | Immobilisation | Not available | - |
| Algae | 72-hour EC₅₀ (Growth Inhibition) | - | Not available | - |
| Honeybees | 48-hour Acute Contact LD₅₀ | - | Not available | - |
| Honeybees | 48-hour Acute Oral LD₅₀ | - | Not available | - |
| Earthworms | 14-day Acute LC₅₀ (Eisenia fetida) | - | >1000 mg/kg soil | [13] |
Representative Experimental Protocols for Ecotoxicology
Standardized OECD guidelines are used to assess the toxicity of chemicals to non-target organisms.
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC₅₀) is determined.[10][15][21][23][24]
-
Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnids are exposed for 48 hours, and the concentration that immobilizes 50% of the population (EC₅₀) is calculated.[6][11][25][26][27]
-
Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed for 72 hours, and the concentration that inhibits growth by 50% (EC₅₀) is determined.[4][5][28][29][30]
-
Honeybees, Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the dose that is lethal to 50% of bees (LD₅₀) following direct contact or ingestion of the substance.[2][3][13][31][32][33][34][35][36]
-
Earthworm, Acute Toxicity and Reproduction Tests (OECD 207 & 222): These tests assess the lethal concentration (LC₅₀) and the effects on reproduction (e.g., cocoon production) following exposure in artificial soil.[8][12][37][38][39]
Regulatory Status and Conclusion
The use of this compound has been significantly curtailed due to regulatory actions driven by its environmental persistence. It is not approved for use in the European Union under Regulation (EC) No 1107/2009. In the United States, the EPA has published several notices in the Federal Register documenting the voluntary cancellation of pesticide registrations containing this compound at the request of the registrants.[3][4][5][6][7][8][9] While a specific Reregistration Eligibility Decision (RED) document detailing the EPA's comprehensive risk assessment for this compound was not found in the reviewed literature, the voluntary cancellations suggest a market shift away from persistent herbicides.
References
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- 3. biotecnologiebt.it [biotecnologiebt.it]
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- 5. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. fera.co.uk [fera.co.uk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. content.fera.co.uk [content.fera.co.uk]
- 14. researchgate.net [researchgate.net]
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- 18. scribd.com [scribd.com]
- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 20. oecd.org [oecd.org]
- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. eurofins.com.au [eurofins.com.au]
- 24. oecd.org [oecd.org]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. fera.co.uk [fera.co.uk]
- 28. testinglab.com [testinglab.com]
- 29. fera.co.uk [fera.co.uk]
- 30. eurofins.com.au [eurofins.com.au]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. fera.co.uk [fera.co.uk]
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- 35. oecd.org [oecd.org]
- 36. catalog.labcorp.com [catalog.labcorp.com]
- 37. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 38. Effects on earthworms – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 39. oecd.org [oecd.org]
Ethidimuron Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of ethidimuron, a thiadiazolylurea herbicide, in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.
Core Data: this compound Solubility
The solubility of a compound in different solvents is a critical parameter for its application, formulation, and environmental fate analysis. Below is a summary of the available quantitative data for this compound solubility in selected organic solvents at 20°C. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature.
| Organic Solvent | Solubility (mg/L) at 20°C | Solubility ( g/100 mL) at 20°C |
| Acetone | 150,000 | 15 |
| Isopropanol | 6,000 | 0.6 |
| Methanol | 2,000 | 0.2 |
| Hexane | 100 | 0.01 |
| Reference Solvent | ||
| Water (pH 7) | 3,000 | 0.3 |
Data sourced from the Agriculture & Environment Research Unit (AERU) at the University of Hertfordshire[1].
Experimental Protocol for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The following protocol is a generalized methodology based on the widely recognized "shake-flask" method, consistent with the principles outlined in OECD Guideline 105 for testing of chemicals.[2][3][4] This method is suitable for determining the solubility of substances in various solvents, including organic solvents.
Principle
An excess amount of the test substance (this compound) is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear solution is determined by a suitable analytical method.
Materials and Equipment
-
Test Substance: this compound (analytical standard of known purity)
-
Solvents: High-purity organic solvents of interest
-
Apparatus:
-
Constant temperature orbital shaker or water bath
-
Thermostatically controlled incubator
-
Analytical balance
-
Glass flasks or vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, chemically resistant to the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Procedure
a. Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.
b. Definitive Test (Shake-Flask Method): [5][6]
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is obtained.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker set at 20 ± 0.5°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be sufficient to ensure that the concentration of the solute in the solution does not change significantly over subsequent measurements.[6]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature environment for a sufficient time (e.g., 24 hours) to allow the undissolved material to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the samples.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter that is chemically inert to the organic solvent.
c. Quantification:
-
Sample Preparation: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analytical Method (HPLC-UV): High-Performance Liquid Chromatography with UV detection is a common and robust method for the quantification of this compound.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water is often used. The exact ratio can be optimized to achieve good separation and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve.
-
-
Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.
References
Spectroscopic Profile of Ethidimuron: A Technical Guide
Introduction
Ethidimuron, with the chemical name 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, is a herbicide used for the control of a broad spectrum of weeds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification in various matrices. This guide provides a detailed overview of its mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. It also includes generalized experimental protocols for these analytical techniques and a workflow for spectroscopic analysis.
Chemical Structure
IUPAC Name: 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea Molecular Formula: C₇H₁₂N₄O₃S₂ Molecular Weight: 264.33 g/mol
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and structural elucidation of this compound. The following tables summarize the key mass-to-charge ratios (m/z) observed in Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) experiments.
GC-MS Data
| m/z | Relative Intensity | Putative Fragment |
| 207 | High | [M - SO₂CH₃ - H]⁺ |
| 115 | High | [C₃H₅N₂OS]⁺ |
| 57 | Medium | [C₂H₅N₂]⁺ |
Data sourced from PubChem CID 91596.[1]
MS-MS Fragmentation Data of [M+H]⁺
Precursor Ion (m/z): 265.0424
| Fragment Ion (m/z) | Relative Intensity | Putative Fragment Loss |
| 207.9 | High | Loss of C₂H₅SO₂ |
| 131 | Medium | [C₃H₅N₂O₂S]⁺ |
| 114 | Medium | [C₃H₄N₂OS]⁺ |
Data sourced from PubChem CID 91596.[1]
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is predicted based on the chemical structure of this compound and typical chemical shifts for similar functional groups.
Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 6.5 - 7.0 | Singlet | 1H | -NH- |
| ~ 3.4 - 3.6 | Quartet | 2H | -SO₂-CH₂ -CH₃ |
| ~ 3.1 - 3.3 | Singlet | 3H | >N-CH₃ |
| ~ 2.7 - 2.9 | Singlet | 3H | -NH-CH₃ |
| ~ 1.2 - 1.4 | Triplet | 3H | -SO₂-CH₂-CH₃ |
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~ 165 - 170 | C=O | Urea carbonyl |
| ~ 160 - 165 | C=N | Thiadiazole ring carbon |
| ~ 155 - 160 | C-S | Thiadiazole ring carbon |
| ~ 50 - 55 | -CH₂- | Ethyl sulfonyl group |
| ~ 35 - 40 | -CH₃ | N-methyl group on thiadiazole side |
| ~ 25 - 30 | -CH₃ | N-methyl group on urea side |
| ~ 5 - 10 | -CH₃ | Ethyl sulfonyl group |
Predicted Infrared (IR) Spectroscopy
Note: The following data is predicted based on characteristic absorption frequencies for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 3300 - 3400 | Medium | N-H | Stretching |
| ~ 2950 - 3000 | Medium | C-H (aliphatic) | Stretching |
| ~ 1680 - 1720 | Strong | C=O (urea) | Stretching |
| ~ 1600 - 1650 | Medium | C=N (thiadiazole) | Stretching |
| ~ 1500 - 1550 | Medium | N-H | Bending |
| ~ 1300 - 1350 | Strong | S=O (sulfonyl) | Asymmetric Stretching |
| ~ 1120 - 1160 | Strong | S=O (sulfonyl) | Symmetric Stretching |
| ~ 1000 - 1050 | Medium | C-N | Stretching |
| ~ 700 - 800 | Medium | C-S | Stretching |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
FTIR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the absorption maxima.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Instrument Parameters (for a Q-TOF or Orbitrap instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
For MS/MS:
-
Select the precursor ion of interest (e.g., m/z 265 for [M+H]⁺).
-
Apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.
-
-
-
Data Processing:
-
Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
-
Use the accurate mass measurements to confirm the elemental composition of the parent and fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Spectroscopic Analysis Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Ethidimuron in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the herbicide Ethidimuron in soil matrices. The protocols described herein are compiled from scientific literature and are intended to offer comprehensive guidance for laboratory personnel. The methods cover various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different extraction procedures, and general guidance for Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the analysis of phenylurea herbicides like this compound. The choice of extraction and detection methods can be tailored to laboratory capabilities and desired sensitivity.
Method 1: Fluidized-Bed Extraction (FBE) followed by HPLC with UV Detection
This method provides efficient extraction of this compound from soil, followed by quantification using HPLC with a UV detector.
Experimental Protocol:
1.1.1. Sample Preparation and Extraction:
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Place 75 g of the prepared soil into a fexIKA extractor cell.
-
Add 150 mL of a 60:40 (v/v) acetone/water mixture as the extraction solvent.
-
Perform the fluidized-bed extraction at 110°C for three cycles, with a total extraction time of 95 minutes.[1]
-
-
Extract Concentration: After extraction, concentrate the collected solvent to the aqueous phase using a rotary evaporator to remove the acetone.
1.1.2. Cleanup - Solid Phase Extraction (SPE):
-
Condition a 500 mg silica SPE cartridge.
-
Load the concentrated aqueous extract onto the cartridge.
-
Elute the analyte using an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
1.1.3. HPLC-UV Analysis:
-
Chromatographic Column: C18 Purosphere column (250 mm × 4 mm i.d.).[1]
-
Mobile Phase: A gradient elution using a phosphoric acid aqueous solution (pH 2.2) and acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 25 µL.
-
UV Detection: 282 nm.[1]
Workflow for FBE-HPLC-UV Analysis of this compound in Soil
Caption: Workflow for this compound analysis using FBE and HPLC-UV.
Method 2: Microwave-Assisted Solvent Extraction (MASE) followed by HPLC with Diode Array Detection (DAD)
MASE offers a more rapid extraction alternative to FBE.
Experimental Protocol:
1.2.1. Sample Preparation and Extraction:
-
Soil Preparation: Prepare the soil sample as described in section 1.1.1.
-
Extraction:
1.2.2. Cleanup - Automated Solid-Phase Extraction (SPE):
-
The extract can be further purified using an automated SPE system, which can be coupled online with the HPLC system for high-throughput analysis.[2]
1.2.3. HPLC-DAD Analysis:
-
Chromatographic Column: A C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity.
Workflow for MASE-HPLC-DAD Analysis of this compound in Soil
Caption: Workflow for this compound analysis using MASE and HPLC-DAD.
Method 3: QuEChERS Extraction for LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and cleanup procedure widely adopted for pesticide residue analysis. It is particularly well-suited for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity.
Experimental Protocol:
1.3.1. Sample Preparation and Extraction:
-
Hydration: Weigh 3 g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the hydrated soil sample.
-
Shake or vortex vigorously for 5 minutes.
-
Add the contents of a citrate-buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
1.3.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
1.3.3. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.
Workflow for QuEChERS-LC-MS/MS Analysis of this compound in Soil
Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described analytical methods for this compound in soil.
| Parameter | Method 1: FBE-HPLC-UV | Method 2: MASE-HPLC-DAD | Method 3: QuEChERS-LC-MS/MS (Typical Performance for Pesticides) |
| Limit of Detection (LOD) | 2 - 3 µg/kg[3] | 20 - 50 ng/g (identification limit)[2] | 0.005 - 0.020 µg/kg |
| Limit of Quantification (LOQ) | 8 - 10 µg/kg[3] | Not specified | 0.017 - 0.067 µg/kg |
| Recovery | ~100%[1] | >80% for fresh residues[2] | 70 - 120% |
| Linearity (Concentration Range) | 0.5 - 50 mg/L[1] | Not specified | Typically 0.5 - 200 µg/L |
| Relative Standard Deviation (RSD) | Not specified | Not specified | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
While HPLC is generally preferred for thermally unstable phenylurea herbicides like this compound, GC-MS can be used, potentially requiring a derivatization step to improve volatility and thermal stability.[4][5]
General Experimental Protocol:
3.1. Extraction:
-
An appropriate extraction method such as Soxhlet, ultrasonic, or QuEChERS can be employed using a suitable organic solvent (e.g., ethyl acetate, acetone/hexane).
3.2. Derivatization (if necessary):
-
The extract may need to be derivatized to convert this compound into a more volatile and thermally stable compound. This can be achieved through reactions like methylation or silylation. The specific derivatization agent and reaction conditions would need to be optimized.
3.3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for identification.
Logical Relationship for GC-MS Analysis of this compound
Caption: Logical workflow for the GC-MS analysis of this compound in soil.
Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol
ELISA can be a valuable tool for rapid screening of a large number of soil samples for the presence of this compound. This technique relies on the specific binding of an antibody to the target analyte. While specific commercial ELISA kits for this compound were not identified, a competitive ELISA format is typically used for small molecules like herbicides.
General Principles of Competitive ELISA:
-
Coating: Microtiter plate wells are coated with a known amount of this compound-protein conjugate.
-
Competition: The soil extract (containing the unknown amount of this compound) is added to the wells along with a limited amount of a specific anti-Ethidimuron antibody. The free this compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Workflow for a Competitive ELISA
Caption: General workflow for a competitive ELISA for this compound detection.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Efficiency Extraction of Ethidimuron from Environmental Matrices
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the extraction of the herbicide ethidimuron from soil, water, and plant tissue samples for subsequent analysis. The methodologies are designed to ensure high recovery rates and sample purity, suitable for sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a broad-spectrum phenylurea herbicide used for the control of annual grasses and broadleaf weeds. Its persistence and potential for mobility in the environment necessitate robust and reliable analytical methods to monitor its presence in various environmental compartments. This application note details validated and efficient protocols for the extraction of this compound from soil, water, and plant matrices. The presented methods, including fluidized-bed extraction, solid-phase extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, are suitable for preparing samples for analysis by liquid chromatography.
This compound Extraction from Soil
Several methods have been validated for the extraction of this compound from soil, offering high recovery and clean extracts. Fluidized-bed extraction (FBE) and microwave-assisted solvent extraction (MASE) are two effective techniques.
Experimental Protocol: Fluidized-Bed Extraction (FBE)
This protocol is adapted from a method developed for the quantification of this compound and its main soil derivatives.[1][2][3]
a. Sample Preparation:
-
Air-dry soil samples at room temperature and pass them through a 2 mm sieve.
-
Determine the moisture content of a subsample by drying at 105°C to a constant weight.
b. Extraction:
-
Place 75 g of the prepared soil into a fexIKA extractor.
-
Add 150 mL of a 60:40 (v/v) acetone/water mixture.
-
Perform the extraction at 110°C for three cycles, with a total extraction time of approximately 95 minutes.[1][2][3]
c. Cleanup (Solid-Phase Extraction):
-
Evaporate a 0.5 mL aliquot of the raw extract and redissolve the residue in 6 mL of toluene.
-
Condition a 500 mg silica SPE cartridge.
-
Load the redissolved extract onto the SPE cartridge.
-
Elute the analyte with an appropriate solvent.
-
The purified extract is now ready for LC analysis.
Experimental Protocol: Microwave-Assisted Solvent Extraction (MASE)
This method provides a rapid extraction of this compound from soil samples.
a. Sample Preparation:
-
Prepare soil samples as described in section 2.1.a.
b. Extraction:
-
Place a representative sample of soil into a microwave extraction vessel.
-
Add dichloromethane–methanol (90:10, v/v) as the extraction solvent.
-
Perform the microwave-assisted extraction for 10 minutes.
-
The resulting extract can be analyzed by HPLC-UV without requiring an additional cleanup step.
This compound Extraction from Water
For aqueous matrices, Solid-Phase Extraction (SPE) is a highly effective technique for the pre-concentration and purification of this compound.
Experimental Protocol: Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of polar pesticides from water, applicable to this compound.
a. Sample Preparation:
-
Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
If required by the analytical method, adjust the pH of the water sample to approximately 3.0.
b. Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 20 minutes.
-
Elution: Elute the retained this compound with two 3 mL aliquots of a suitable organic solvent (e.g., methanol or dichloromethane).
c. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC analysis.
This compound Extraction from Plant Tissues
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for the extraction of pesticide residues from various plant matrices.
Experimental Protocol: Modified QuEChERS Method
This protocol is a generalized QuEChERS method applicable to the extraction of this compound from plant tissues.
a. Sample Preparation:
-
Homogenize a representative sample of the plant tissue (e.g., 10-15 g) using a high-speed blender.
b. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance data for the described extraction methods.
Table 1: this compound Extraction from Soil
| Extraction Method | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Fluidized-Bed Extraction | Dry Soil | ~100 | 2 - 3 | 8 - 10 | [1] |
| Microwave-Assisted Solvent Extraction | Spiked Soil | 70 - 100 | - | >5 | |
| Acetonitrile Extraction & LLE | Soil | 76.2 - 107.9 | 0.1 - 9.0 (ng/g) | - |
Table 2: Pesticide Extraction from Water (Representative Data)
| Extraction Method | Sorbent | Analyte Class | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| SPE | C18 Cartridge | Herbicides | 75.1 - 100.0 | 0.012 - 0.035 | - | |
| SPE | Oasis HLB | Multiclass Pesticides | 63 - 116 | 0.0001 - 0.0015 | - |
Table 3: Pesticide Extraction from Plant Tissues using QuEChERS (Representative Data)
| Matrix | Analyte Class | Recovery (%) | LOQ (µg/kg) | Reference |
| Fruits and Vegetables | Multiresidue Pesticides | 70 - 120 | 10 | |
| Grapes | Plant Growth Regulators | 70.2 - 112.6 | 0.1 - 5.0 (ng/mL) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction of this compound from environmental samples.
Caption: Generalized workflow for this compound extraction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethidimuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of the herbicide Ethidimuron using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of this compound in complex matrices such as soil and can be adapted for water and other environmental samples. This guide includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
Introduction
This compound is a broad-spectrum herbicide used for the control of annual grasses and broad-leaved weeds. Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible technique for the analysis of this compound residues. This application note details a validated HPLC method, including sample preparation and chromatographic conditions, to ensure accurate and reproducible results.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetone (analytical grade), Phosphoric acid (analytical grade).
-
Standards: this compound analytical standard (Sigma-Aldrich or equivalent).
-
Solid Phase Extraction (SPE): Silica SPE cartridges (500 mg).
-
Filters: 0.45 µm syringe filters.
Standard Solution Preparation
Prepare a stock solution of this compound (1000 µg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The following protocols are provided for soil and water matrices. For other sample types, appropriate modifications may be necessary.
3.1. Soil Samples [1]
-
Extraction:
-
Weigh 75 g of the soil sample into a suitable container.
-
Add 150 mL of a 60:40 (v/v) acetone/water mixture.
-
Extract using a fluidized-bed extractor at 110°C for three cycles (total time = 95 min).
-
-
Cleanup:
-
Concentrate the extract under reduced pressure.
-
Purify the extract using a 500 mg silica SPE cartridge.
-
Elute the analyte with a suitable solvent mixture (e.g., acetonitrile/water).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
-
3.2. Water Samples (Adapted from general methods for urea herbicides) [2][3][4]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by HPLC grade water.
-
Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with a small amount of water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute this compound from the cartridge with acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Chromatographic Conditions[1]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 Purosphere (250 mm x 4.0 mm i.d.).
-
Mobile Phase: Gradient elution with:
-
A: Phosphoric acid aqueous solution (pH 2.2)
-
B: Acetonitrile
-
-
Gradient Program: A specific gradient program should be optimized for the best separation, starting with a higher proportion of aqueous phase and increasing the organic phase over time.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
Data Presentation
The quantitative performance of the HPLC method for this compound analysis in soil is summarized in the table below.[1]
| Parameter | Value |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 3 µg/kg (dry soil) |
| Limit of Quantification (LOQ) | 8 - 10 µg/kg (dry soil) |
| Recovery | Close to 100% |
Method Validation
The analytical method should be validated according to standard guidelines to ensure reliability. Key validation parameters include:
-
Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against concentration.
-
Accuracy: Determined by spiking blank samples with known concentrations of this compound and calculating the percent recovery.
-
Precision: Evaluated by repeatedly injecting the same sample and calculating the relative standard deviation (RSD) of the peak areas and retention times.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental samples. Proper sample preparation is crucial for accurate results, and the chromatographic conditions can be optimized to suit specific laboratory instrumentation and sample matrices. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality data for research and regulatory purposes.
References
- 1. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Ethidimuron by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethidimuron is a thiadiazolylurea herbicide used to control a broad spectrum of weeds.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the identification and quantification of pesticide residues.[2]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | [1][3] |
| Molecular Formula | C7H12N4O3S2 | [3][4] |
| Molecular Weight | 264.3 g/mol | [3] |
| CAS Number | 30043-49-3 | [1] |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound in a solid matrix (e.g., soil, foodstuff) using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by GC-MS analysis.[2][5][6]
1. Sample Preparation (QuEChERS Method)
The QuEChERS method provides a simple and effective way to extract pesticides from a variety of matrices.[2][5][6]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Solvent Exchange:
2. GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10-20°C/min, hold for 5-10 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temperature | 280 °C |
Quantitative Data Summary
For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined by analyzing a standard solution in full scan mode. Based on available data, the following ions are suggested for monitoring.[3]
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 115 | 207 | To be determined from mass spectrum |
Note: The third highest peak from the NIST Mass Spectrometry Data Center was not explicitly stated in the search results.
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 2. organomation.com [organomation.com]
- 3. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mzCloud – this compound [mzcloud.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. thermoscientific.fr [thermoscientific.fr]
- 7. organomation.com [organomation.com]
Application Notes and Protocols for Ethidimuron in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidimuron is a selective, systemic herbicide belonging to the thiadiazolylurea class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It is classified under the Herbicide Resistance Action Committee (HRAC) Group C2 and the Weed Science Society of America (WSSA) Group 7. To date, there have been no documented cases of weed resistance to this compound. However, the potential for resistance development exists, as has been observed with other PSII inhibitors. These application notes provide a framework for the study of potential this compound resistance, drawing upon established methodologies for herbicide resistance research.
Mechanism of Action: Inhibition of Photosystem II
This compound disrupts the photosynthetic electron transport chain in susceptible plants. It binds to the D1 quinone-binding protein in the Photosystem II complex within the chloroplast thylakoid membranes. This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The blockage of electron flow leads to a cascade of events, including the cessation of CO2 fixation and the production of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]
Signaling Pathway of PSII Inhibition by this compound
Caption: Mechanism of Photosystem II inhibition by this compound.
Potential Mechanisms of Resistance to this compound
Should resistance to this compound arise, it would likely fall into one of two categories: target-site resistance (TSR) or non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance occurs due to a mutation in the gene that codes for the herbicide's target protein. For this compound, this would be the psbA gene, which encodes the D1 protein in the PSII complex.[2][3][4] A mutation could alter the binding site, preventing this compound from effectively inhibiting electron transport.[2][4]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[2][3] These can include:
-
Enhanced metabolism: The resistant plant may possess enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly detoxify the herbicide.[3][5]
-
Reduced translocation: The herbicide may be poorly absorbed or sequestered within the plant, preventing it from reaching the chloroplasts.[5]
-
Experimental Protocols for Herbicide Resistance Studies
The following protocols are generalized methods that can be adapted for investigating potential resistance to this compound in weed populations.
Seed Collection and Preparation
-
Objective: To obtain a representative sample of seeds from a potentially resistant weed population.
-
Protocol:
-
Collect mature seeds from multiple surviving plants within the suspected resistant patch.[6]
-
To ensure genetic diversity, sample from at least 10-15 plants.[6]
-
Air-dry the seeds and store them in labeled paper bags at low temperature and humidity until use.[6]
-
Include a seed sample from a known susceptible population of the same weed species to serve as a control.
-
Whole-Plant Dose-Response Assay
-
Objective: To quantify the level of resistance in a suspected population compared to a susceptible population.
-
Protocol:
-
Germinate seeds from both the suspected resistant and known susceptible populations in trays or pots containing a suitable growing medium.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.[7]
-
Acclimate the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Prepare a range of this compound concentrations, typically from 1/8 to 8 times the recommended field application rate. Include an untreated control.
-
Apply the different herbicide doses to the plants using a calibrated sprayer to ensure uniform coverage.[8]
-
Return the plants to the controlled environment and observe for signs of phytotoxicity over a period of 14-21 days.[7]
-
Assess plant survival and biomass (fresh or dry weight) for each treatment.
-
Analyze the data using a log-logistic dose-response model to determine the herbicide concentration required to cause 50% growth reduction (GR50) or 50% mortality (LD50).[9][10][11][12]
-
Calculate the resistance factor (RF) by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.
-
Target-Site Resistance Analysis (psbA Gene Sequencing)
-
Objective: To identify potential mutations in the psbA gene that could confer resistance.
-
Protocol:
-
Extract genomic DNA from fresh leaf tissue of surviving plants from the dose-response assay and from susceptible control plants.
-
Amplify the psbA gene using polymerase chain reaction (PCR) with primers designed to flank the known binding region of PSII inhibitors.
-
Sequence the PCR products and compare the nucleotide and deduced amino acid sequences of the suspected resistant and susceptible plants.
-
Look for non-synonymous mutations that result in amino acid substitutions at or near the this compound binding site.
-
Non-Target-Site Resistance Assays (Metabolism Studies)
-
Objective: To determine if enhanced metabolism contributes to resistance.
-
Protocol:
-
Treat both suspected resistant and susceptible plants with a known concentration of radiolabeled (e.g., 14C) this compound.
-
At various time points after treatment, harvest the plants and extract the herbicide and its metabolites.
-
Separate the parent herbicide from its metabolites using techniques such as high-performance liquid chromatography (HPLC).
-
Quantify the amount of parent herbicide and metabolites in both plant types. A faster rate of herbicide metabolism in the suspected resistant plants would indicate NTSR.
-
Data Presentation
Quantitative data from dose-response assays should be summarized in tables to facilitate comparison between suspected resistant and susceptible populations. While no data for this compound resistance exists, the following tables provide examples based on studies of other PSII inhibitors.
Table 1: Dose-Response of a Suspected Atrazine-Resistant Weed Population.
| Population | GR50 (g a.i./ha) | 95% Confidence Interval | Resistance Factor (RF) |
| Susceptible | 150 | 120-180 | - |
| Resistant | 3000 | 2500-3500 | 20 |
Data is hypothetical and for illustrative purposes. Atrazine-resistant biotypes have been shown to survive up to 4 kg ai/ha, while susceptible biotypes were controlled at 0.25 kg/ha .[13]
Table 2: Dose-Response of a Suspected Diuron-Resistant Weed Population.
| Population | LD50 (µM) | 95% Confidence Interval | Resistance Factor (RF) |
| Susceptible | 5.0 | 4.2-5.8 | - |
| Resistant | 500 | 450-550 | 100 |
Data is hypothetical and for illustrative purposes. Studies have shown that resistant phytoplankton species can grow at concentrations of 1.84 ppm diuron, while susceptible strains are inhibited at 0.23 ppm.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating herbicide resistance.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. growiwm.org [growiwm.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. syngenta.ca [syngenta.ca]
- 5. mdpi.com [mdpi.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 8. hracglobal.com [hracglobal.com]
- 9. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. caws.org.nz [caws.org.nz]
- 13. Characteristics of Atrazine-Resistant Biotypes of Three Grass Weeds | Weed Science | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ethidimuron Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Ethidimuron, a photosystem II (PSII) inhibiting herbicide. The protocols outlined below are intended to ensure robust and reproducible data generation for researchers in weed science, agrochemical development, and environmental toxicology.
Introduction to this compound
This compound is a thiadiazolylurea herbicide that was historically used for total vegetation control in non-crop areas. Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1] By binding to the D1 protein of the PSII complex, this compound blocks the electron transport chain, leading to a cascade of events that cause oxidative stress and ultimately, cell death.[2][3][4][5] Typical symptoms of phytotoxicity include chlorosis (yellowing) and necrosis (tissue death), which generally appear first on the margins of older leaves and progress inwards.[2][6][7][8][9][10]
Key Experimental Protocols
To thoroughly assess the efficacy of this compound, a combination of whole-plant bioassays and physiological measurements is recommended. The following protocols provide detailed methodologies for these key experiments.
Protocol 1: Dose-Response Bioassay for Total Vegetation Control
This protocol is designed to determine the effective dose of this compound required to achieve total vegetation control in a controlled environment.
1. Experimental Design:
-
Layout: Employ a randomized complete block design to minimize the effects of environmental gradients within the experimental area.[11]
-
Treatments:
-
A minimum of 5-7 concentrations of this compound, spanning a range expected to cause from 0% to 100% mortality.
-
An untreated control (no herbicide application).
-
A positive control with a known, registered herbicide for total vegetation control.
-
-
Replicates: A minimum of four replicates for each treatment group.[11]
-
Experimental Unit: Pots or trays filled with a standardized soil mix, sown with a representative mix of common grass and broadleaf weed species.
2. Materials:
-
This compound (technical grade or formulated product)
-
Solvent for this compound (if using technical grade)
-
Standardized potting soil
-
Pots or trays (e.g., 10 cm x 10 cm)
-
Seeds of target weed species (e.g., a mix of annual ryegrass (Lolium multiflorum), crabgrass (Digitaria sanguinalis), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retrocaudatus))
-
Controlled environment chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Spray chamber for uniform herbicide application.
3. Methodology:
- Plant Preparation:
- Fill pots or trays with the standardized soil mix.
- Sow a pre-determined density of the weed seed mix into each pot/tray.
- Water the pots/trays and place them in the controlled environment for germination and growth.
- Allow plants to reach a consistent growth stage (e.g., 2-4 true leaves) before treatment.
- Herbicide Preparation and Application:
- Prepare stock solutions of this compound at the desired concentrations.
- Apply the herbicide solutions uniformly to the soil surface of the designated pots/trays using a calibrated spray chamber. Ensure even coverage.
- Post-Application Care:
- Return the treated pots/trays to the controlled environment.
- Water the plants as needed, avoiding overhead watering immediately after application to prevent washing the herbicide off the soil surface.
- Data Collection:
- Visually assess the percentage of bare ground (total vegetation control) at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT).[12]
- Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.[6][7][8][9][10]
- At the end of the experiment (e.g., 28 DAT), harvest the above-ground biomass from each pot/tray.
- Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
4. Data Analysis:
-
Analyze the percentage of bare ground and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Perform a dose-response analysis using a log-logistic model to calculate the effective dose required for 50% (ED50) and 90% (ED90) reduction in biomass or increase in bare ground.[13][14][15][16][17]
Protocol 2: Chlorophyll Fluorescence Measurement to Assess Photosynthetic Inhibition
This protocol provides a rapid and sensitive method to quantify the inhibitory effect of this compound on photosystem II.
1. Experimental Design:
-
The same experimental setup as in Protocol 1 can be used.
-
Measurements should be taken on the same plants at different time points post-application.
2. Materials:
-
Portable pulse-amplitude-modulated (PAM) fluorometer.
-
Leaf clips.
-
Dark adaptation clips or a dark room.
3. Methodology:
- Dark Adaptation:
- Prior to measurement, dark-adapt the leaves of the target plants for a minimum of 30 minutes. This can be done by attaching dark adaptation clips to the leaves or by placing the entire plant in a dark room.[18]
- Measurement of Fv/Fm:
- Use the PAM fluorometer to measure the maximum quantum yield of PSII (Fv/Fm). This parameter is a sensitive indicator of stress on the photosynthetic apparatus.[18][19][20][21]
- Measurements should be taken at various time points after herbicide application (e.g., 1, 3, 7, and 14 DAT) to monitor the progression of photosynthetic inhibition.
- Data Collection:
- Record the Fv/Fm values for each replicate of each treatment.
4. Data Analysis:
-
Analyze the Fv/Fm data using ANOVA to identify significant differences between treatments at each time point.
-
Plot the Fv/Fm values over time for each treatment to visualize the dynamics of photosynthetic inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Percent Bare Ground (28 DAT)
| Treatment (g a.i./ha) | Mean Percent Bare Ground (%) | Standard Deviation |
| Untreated Control | 0 | 0 |
| This compound - Dose 1 | ... | ... |
| This compound - Dose 2 | ... | ... |
| This compound - Dose 3 | ... | ... |
| This compound - Dose 4 | ... | ... |
| This compound - Dose 5 | ... | ... |
| Positive Control | ... | ... |
Table 2: Effect of this compound on Plant Dry Biomass (28 DAT)
| Treatment (g a.i./ha) | Mean Dry Biomass (g) | Standard Deviation | Percent Reduction (%) |
| Untreated Control | ... | ... | 0 |
| This compound - Dose 1 | ... | ... | ... |
| This compound - Dose 2 | ... | ... | ... |
| This compound - Dose 3 | ... | ... | ... |
| This compound - Dose 4 | ... | ... | ... |
| This compound - Dose 5 | ... | ... | ... |
| Positive Control | ... | ... | ... |
Table 3: Effect of this compound on Maximum Quantum Yield of PSII (Fv/Fm)
| Treatment (g a.i./ha) | Fv/Fm (1 DAT) | Fv/Fm (3 DAT) | Fv/Fm (7 DAT) | Fv/Fm (14 DAT) |
| Untreated Control | ... | ... | ... | ... |
| This compound - Dose 1 | ... | ... | ... | ... |
| This compound - Dose 2 | ... | ... | ... | ... |
| This compound - Dose 3 | ... | ... | ... | ... |
| This compound - Dose 4 | ... | ... | ... | ... |
| This compound - Dose 5 | ... | ... | ... | ... |
| Positive Control | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
References
- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 7. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 8. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 9. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 10. e-gro.org [e-gro.org]
- 11. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 21. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
Application Note: Quantification of Ethidimuron and its Metabolite, Demethyl-Ethidimuron, in Water Samples by LC-MS/MS
Abstract
This application note presents a sensitive and robust method for the simultaneous quantification of the herbicide Ethidimuron and its primary metabolite, demethyl-ethidimuron (A-ETD), in various water matrices. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with triggered Multiple Reaction Monitoring (tMRM). This approach ensures high selectivity and sensitivity, making it suitable for environmental monitoring and regulatory compliance. All quantitative data, including limits of detection (LOD), limits of quantification (LOQ), recovery, and precision, are summarized for clear comparison. Detailed experimental protocols and visual workflows are provided to facilitate method implementation in analytical laboratories.
Introduction
This compound is a broad-spectrum herbicide used for the control of annual grasses and broadleaf weeds. Its presence and the formation of its metabolites in water bodies are of environmental concern due to potential risks to non-target organisms and human health. Regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for pesticides and their relevant metabolites in drinking and surface water, necessitating sensitive and reliable analytical methods for their monitoring.[1] One of the major degradation products of this compound is demethyl-ethidimuron (A-ETD). This application note provides a detailed protocol for the simultaneous extraction and quantification of both this compound and A-ETD in water samples.
The method employs a solid-phase extraction (SPE) procedure for the enrichment of the target analytes from water samples, which is a common and effective technique for pesticide residue analysis.[1] Subsequent analysis is performed by LC-MS/MS, a highly selective and sensitive technique ideal for trace-level quantification. The use of triggered Multiple Reaction Monitoring (tMRM) enhances the confidence in compound identification by acquiring additional fragment ions when a primary transition is detected.[2]
Experimental Protocols
Materials and Reagents
-
Standards: this compound and demethyl-ethidimuron (A-ETD) analytical standards (purity >98%).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
SPE Cartridges: Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.
-
Water Samples: Surface water, groundwater, and drinking water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with 6 mL of a mixture of methanol and ethyl acetate (e.g., 70:30 v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts at 10% B, increases to 90% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the tables below.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| This compound | 265.1 | 208.0 | 12 | 113.9 | 20 |
| Demethyl-ethidimuron (A-ETD) | 251.1 | 194.0 | 15 | 99.9 | 25 |
Note: The MRM transitions for demethyl-ethidimuron are proposed based on its structure and may require optimization.
Table 2: Method Validation Data in Spiked Water Samples
| Compound | Linearity (r²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) (n=5) | RSD (%) (n=5) |
| This compound | >0.995 | 0.5 | 1.5 | 92.5 | 6.8 |
| Demethyl-ethidimuron (A-ETD) | >0.995 | 0.8 | 2.5 | 88.2 | 8.1 |
Table 3: Quantification of this compound and Demethyl-ethidimuron in Environmental Water Samples
| Sample ID | Sample Type | This compound (ng/L) | Demethyl-ethidimuron (ng/L) |
| SW-01 | Surface Water | 12.3 | 5.7 |
| GW-01 | Groundwater | 3.1 | |
| DW-01 | Drinking Water |
Discussion
The developed method demonstrates excellent performance for the quantification of this compound and its primary metabolite, demethyl-ethidimuron, in various water matrices. The use of solid-phase extraction with a polymeric sorbent provides high recovery rates for both the parent compound and its more polar metabolite. The LC-MS/MS method with triggered MRM offers high sensitivity and selectivity, allowing for reliable quantification at sub-parts-per-billion (ng/L) levels. The validation data shows good linearity, low limits of detection and quantification, and acceptable accuracy and precision, meeting the requirements for environmental monitoring.
The primary degradation pathway for this compound in the environment is demethylation, leading to the formation of demethyl-ethidimuron (A-ETD). This process is a key consideration for environmental risk assessment, as the metabolite may also exhibit biological activity.
Conclusion
This application note provides a comprehensive and validated method for the quantification of this compound and its metabolite, demethyl-ethidimuron, in water samples. The combination of solid-phase extraction and LC-MS/MS with triggered MRM ensures a high degree of sensitivity, selectivity, and reliability. The detailed protocols and performance data presented herein can be readily adopted by analytical laboratories for routine environmental monitoring and regulatory purposes.
References
Application Notes and Protocols for 14C-Labeled Ethidimuron in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 14C-labeled Ethidimuron in a variety of tracer studies. The protocols detailed below cover environmental fate, plant uptake and metabolism, and target binding assays, offering researchers the necessary tools to investigate the behavior and mechanism of action of this herbicide.
Introduction to 14C-Labeled this compound
This compound is a broad-spectrum phenylurea herbicide used for the control of annual grasses and broadleaf weeds. The use of this compound labeled with Carbon-14 (14C) allows for sensitive and accurate tracking of the molecule in complex biological and environmental systems. This enables researchers to perform mass balance studies, elucidate metabolic pathways, and quantify residue levels in various matrices. The long half-life of 14C makes it ideal for long-term persistence and environmental fate studies.
Data Presentation
The following tables summarize key quantitative data relevant to the use of 14C-Ethidimuron in tracer studies. Note: Experimentally derived values for this compound are not widely available in public literature. The data presented for soil dissipation and sorption are typical ranges for phenylurea herbicides and should be considered as illustrative examples.
Table 1: Environmental Fate Parameters of Phenylurea Herbicides
| Parameter | Value | Soil Type | Conditions |
| Soil Dissipation Half-Life (DT₅₀) | 30 - 100 days | Loam | Aerobic, Laboratory |
| 15 - 60 days | Sandy Loam | Field | |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 100 - 600 L/kg | Various | Batch Equilibrium |
Table 2: Plant Uptake and Translocation of Phenylurea Herbicides (Illustrative Data)
| Plant Species | Application | Time After Treatment (h) | Uptake (% of Applied) | Translocation to Shoots (% of Uptake) | Translocation to Roots (% of Uptake) |
| Wheat | Root | 24 | 15 | 10 | - |
| Soybean | Foliar | 48 | 25 | 5 | 2 |
Table 3: Photosystem II Inhibition by Phenylurea Herbicides (Illustrative Data)
| Herbicide | Target Site | Binding Affinity (Kᵢ) | IC₅₀ (Electron Transport) |
| Diuron (analogous) | D1 protein of PSII | 10-50 nM | 20-100 nM |
Experimental Protocols
Aerobic Soil Metabolism of ¹⁴C-Ethidimuron
This protocol is designed to assess the degradation and transformation of ¹⁴C-Ethidimuron in soil under aerobic conditions.
Materials:
-
¹⁴C-labeled this compound of known specific activity
-
Well-characterized agricultural soil (e.g., loam, sandy loam)
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for ¹⁴CO₂ (e.g., 0.1 M NaOH)
-
Organic solvents (e.g., acetonitrile, methanol)
-
Liquid scintillation counter (LSC)
-
High-performance liquid chromatography (HPLC) with a radioactivity detector
-
Mass spectrometer (MS) for metabolite identification
Procedure:
-
Soil Preparation: Sieve fresh soil (2 mm mesh) and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at a controlled temperature (e.g., 20-25°C) for 7-14 days to allow microbial activity to stabilize.
-
Application of ¹⁴C-Ethidimuron: Prepare a stock solution of ¹⁴C-Ethidimuron in a suitable solvent (e.g., acetone or water with a co-solvent). Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. A typical application rate might correspond to the recommended field application rate.
-
Incubation: Place the treated soil into biometer flasks. Each flask should contain a trap for evolving ¹⁴CO₂. Incubate the flasks in the dark at a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove replicate flasks for analysis.
-
Analysis of ¹⁴CO₂: Sample the trapping solution from the biometer flasks and analyze for ¹⁴C content using LSC. This provides a measure of the mineralization of the ¹⁴C-labeled compound.
-
Soil Extraction: Extract the soil samples with an appropriate organic solvent or a sequence of solvents of increasing polarity (e.g., acetonitrile followed by methanol/water).
-
Radioactivity Quantification: Determine the total radioactivity in the soil extracts and in the post-extraction soil (unextractable residues) by LSC and combustion analysis, respectively.
-
Metabolite Profiling: Analyze the soil extracts by radio-HPLC to separate the parent ¹⁴C-Ethidimuron from its metabolites. Identify the metabolites using co-chromatography with reference standards or by LC-MS/MS.
-
Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of its metabolites. Construct a mass balance to account for the distribution of radioactivity over time.
Plant Uptake, Translocation, and Metabolism of ¹⁴C-Ethidimuron
This protocol describes a method to study the absorption, movement, and metabolic fate of ¹⁴C-Ethidimuron in plants.
Materials:
-
¹⁴C-labeled this compound
-
Test plants (e.g., wheat, soybean) grown in hydroponic or soil-based systems
-
Microsyringe or similar application device
-
Plant tissue solubilizer
-
LSC, HPLC with radioactivity detector, MS
-
Phosphor imager (optional, for visualization)
Procedure:
-
Plant Growth: Grow test plants to a suitable growth stage (e.g., two to four true leaves).
-
Application of ¹⁴C-Ethidimuron:
-
Foliar Application: Apply a known amount of ¹⁴C-Ethidimuron solution as discrete droplets to the adaxial surface of a mature leaf using a microsyringe.
-
Root Application (Hydroponics): Add a known concentration of ¹⁴C-Ethidimuron to the hydroponic solution.
-
-
Incubation: Maintain the treated plants under controlled environmental conditions (light, temperature, humidity).
-
Sampling: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 96 hours).
-
Sample Processing:
-
Foliar Application: Carefully wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed surface residues.
-
Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
-
Radioactivity Measurement: Homogenize and analyze subsamples of each plant part for total ¹⁴C content using combustion analysis followed by LSC.
-
Metabolite Analysis: Extract other subsamples with appropriate solvents and analyze the extracts by radio-HPLC and LC-MS/MS to identify and quantify ¹⁴C-Ethidimuron and its metabolites.
-
Visualization (Optional): Press the whole plant and expose it to a phosphor imaging screen to visualize the distribution of radioactivity.
-
Data Analysis: Calculate the percentage of applied radioactivity absorbed, translocated to different plant parts, and metabolized over time.
Photosystem II Binding Assay using ¹⁴C-Ethidimuron
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for its target site in Photosystem II (PSII).
Materials:
-
¹⁴C-labeled this compound
-
Unlabeled this compound or other PSII-inhibiting herbicides
-
Isolated thylakoid membranes from a suitable plant source (e.g., spinach)
-
Assay buffer (e.g., Tricine-NaOH, pH 7.8, containing MgCl₂ and NaCl)
-
Glass fiber filters
-
Filtration manifold
-
LSC
Procedure:
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh plant leaves using standard differential centrifugation methods. Determine the chlorophyll concentration.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the binding reactions. Each reaction should contain:
-
A fixed concentration of ¹⁴C-Ethidimuron (typically at or below its Kd, if known).
-
A range of concentrations of unlabeled competitor (e.g., unlabeled this compound).
-
A fixed amount of thylakoid membranes (e.g., 10-20 µg chlorophyll).
-
Assay buffer to the final volume.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled competitor).
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using an LSC.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibitor binding constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Caption: A simplified workflow for the synthesis of 14C-labeled this compound.
Caption: Experimental workflow for a 14C-Ethidimuron soil metabolism study.
Caption: Mechanism of Photosystem II inhibition by this compound.
Application Note: Solid-Phase Extraction for Ethidimuron Cleanup in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidimuron is a polar, non-selective herbicide belonging to the thiadiazolylurea class, used for the control of a broad spectrum of weeds.[1][2] Its presence in environmental water sources is a concern due to its potential for mobility in soil and persistence.[3] Accurate monitoring of this compound levels in aqueous samples is crucial for environmental risk assessment and regulatory compliance. Solid-phase extraction (SPE) is a robust and widely used sample preparation technique for the cleanup and concentration of trace organic contaminants from complex matrices.[4][5] This application note presents a detailed protocol for the solid-phase extraction of this compound from water samples, providing a reliable method for sample cleanup prior to chromatographic analysis. The methodology is based on established protocols for structurally similar compounds, such as sulfonylurea and phenylurea herbicides.[1][6][7][8]
Physicochemical Properties of this compound
A successful SPE method development relies on understanding the physicochemical properties of the target analyte.
| Property | Value | Reference |
| Molecular Formula | C7H12N4O3S2 | [1] |
| Molecular Weight | 276.32 g/mol | [1] |
| Water Solubility | 3.0 g/L (at 20°C) | [3] |
| LogP | 0.8 | Estimated |
The relatively high water solubility and moderate polarity of this compound indicate that a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be suitable for its retention from aqueous matrices.
Data Presentation: Performance of SPE for Structurally Similar Herbicides
While specific performance data for the SPE of this compound is not extensively documented in publicly available literature, the following table summarizes typical quantitative data for the solid-phase extraction of other urea-based herbicides from water samples. This data provides an expected performance benchmark for the proposed this compound protocol.
| SPE Sorbent | Analyte(s) | Sample Matrix | Fortification Level (µg/L) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Analytical Method | Reference |
| C18 | Metoxuron, Monuron, Diuron, Linuron | Tap Water | 5 | Good recovery (specific percentages not detailed) | - | - | HPLC-UV | [8] |
| Oasis HLB | Linuron and other pesticides | Groundwater | - | >70% for most analytes | - | - | LC-MS | |
| Carbograph 4 | Various Sulfonylureas | Drinking Water | 0.01 | >94 | 0.0006 - 0.002 | - | LC-UV | [2] |
| Molecularly Imprinted Polymer | Five Sulfonylureas | Tap Water | 0.05 | >96 | 0.002 - 0.014 | - | HPLC-DAD | [1] |
| ODS-C18 | Ten Sulfonylureas | Tap Water | - | 77 - 109 | 0.006 - 0.0348 | - | LC-ESI-MS | [6] |
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from water samples using a C18 SPE cartridge.
Materials and Reagents:
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or hydrochloric acid for pH adjustment
-
0.45 µm syringe filters
-
Glassware (beakers, graduated cylinders, collection tubes)
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Collect the water sample in a clean glass container.
-
If the sample contains particulate matter, filter it through a 0.45 µm filter to prevent clogging the SPE cartridge.
-
For a 100 mL water sample, acidify to a pH of approximately 3 using formic acid or hydrochloric acid. This step helps in the retention of urea-based herbicides on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a slow flow rate (approximately 1-2 mL/min) to activate the sorbent. Do not allow the sorbent to go dry.
-
Follow with 5 mL of HPLC grade water to equilibrate the sorbent. Ensure the sorbent bed remains submerged in water before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample (100 mL) onto the conditioned cartridge at a controlled flow rate of about 5-10 mL/min. A consistent and slow flow rate is crucial for optimal analyte retention.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove any co-adsorbed polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound by passing 2 x 3 mL of acetonitrile through the cartridge at a slow flow rate (approximately 1 mL/min).
-
Collect the eluate in the collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and water).
-
The sample is now ready for analysis by a suitable technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Logical Relationship Diagram
Caption: Logical relationship in reversed-phase SPE of this compound.
Conclusion
This application note provides a comprehensive guide and a detailed protocol for the solid-phase extraction of this compound from aqueous samples. The use of C18 SPE cartridges offers an effective method for the cleanup and concentration of this herbicide, enabling sensitive and reliable quantification by subsequent chromatographic analysis. The provided protocol, based on established methods for analogous compounds, serves as a strong starting point for method development and validation in environmental monitoring and research laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. analecta.hu [analecta.hu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of sulfonylurea herbicides in water using solid-phase extraction followed by liquid chromatography with electrospray ion trap mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Ethidimuron Extraction from Clay Soils
Welcome to the technical support center for improving Ethidimuron extraction efficiency from clay soils. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the extraction of this compound from clay soil matrices.
Q1: I am experiencing low recovery of this compound from my clay soil samples. What are the potential causes and solutions?
A1: Low recovery of this compound from clay soils is a common challenge primarily due to the strong adsorption of the herbicide to clay particles and organic matter. Several factors can contribute to this issue:
-
Strong Adsorption: Clay minerals and soil organic matter have a high capacity to bind herbicides like this compound, making them less available for extraction.[1]
-
Aged Residues: Over time, this compound can become more strongly sequestered within the soil matrix, a phenomenon known as "aging." This makes the residues more difficult to extract compared to freshly spiked samples.[2][3]
-
Inefficient Extraction Method: The chosen extraction technique may not be energetic enough to overcome the strong sorptive forces between this compound and the soil particles.
-
Inappropriate Solvent Selection: The polarity and composition of the extraction solvent are critical for efficiently desorbing this compound from the soil.
Troubleshooting Steps:
-
Optimize Extraction Technique: Consider more vigorous extraction methods. Techniques like Fluidized-Bed Extraction (FBE), Microwave-Assisted Extraction (MAE), or Ultrasonic-Assisted Extraction (UAE) can provide the energy needed to disrupt the soil-herbicide interactions.
-
Adjust Solvent System: A mixture of a polar organic solvent and water is often more effective than a pure solvent. An acetone/water mixture (e.g., 60:40 v/v) has been shown to be optimal for this compound extraction.[2][3] The water helps to swell the clay and improve solvent penetration.
-
Increase Temperature and Pressure: Elevated temperatures and pressures, as used in FBE and MAE, can significantly enhance extraction efficiency by increasing solvent penetration and desorption rates.
-
Increase Extraction Time and Cycles: For methods like FBE, performing multiple extraction cycles can improve recovery. For shaking methods, increasing the extraction time may be beneficial.
-
Sample Pre-treatment: Ensure your soil sample is homogenous and has a fine particle size to maximize the surface area for extraction.
Q2: My this compound recovery is inconsistent between samples. What could be causing this variability?
A2: Inconsistent recovery can stem from several sources:
-
Soil Heterogeneity: Clay content, organic matter, and pH can vary within a field, leading to different levels of herbicide adsorption and therefore, variable extraction efficiency.[1]
-
Moisture Content: The amount of water in the soil can affect how well the extraction solvent penetrates the soil matrix.
-
Procedural Variations: Inconsistent execution of the extraction protocol, such as variations in shaking speed, extraction time, or temperature, can lead to variable results.
Troubleshooting Steps:
-
Homogenize Samples: Thoroughly mix each soil sample before taking a subsample for extraction.
-
Control Moisture: If possible, air-dry and sieve the soil samples to a uniform moisture content before extraction.
-
Standardize Protocol: Ensure all experimental parameters are kept consistent across all samples.
-
Use Internal Standards: Incorporating an internal standard can help to correct for variations in extraction efficiency and sample processing.
Q3: I am observing interfering peaks in my chromatogram after extraction. How can I clean up my sample extract?
A3: Co-extraction of other organic compounds from the soil matrix is a common source of interference in chromatographic analysis.
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE): A cleanup step using an SPE cartridge can effectively remove many interfering compounds. For this compound extracts, a silica SPE cartridge has been shown to be effective.[2][3]
-
Solvent Partitioning: A liquid-liquid extraction step can be used to partition this compound into a cleaner solvent phase, leaving many interferences behind.
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column type in your LC method can help to resolve the this compound peak from interfering peaks.
Data Presentation: Comparison of Extraction Methods for Urea Herbicides
The following table summarizes recovery data for urea herbicides from soil using various extraction techniques. Note that while not all data is specific to this compound, it provides a useful comparison of method efficiencies for this class of herbicides.
| Herbicide | Soil Type | Extraction Method | Solvent | Recovery (%) | Reference |
| This compound | Not Specified | Fluidized-Bed Extraction (FBE) | Acetone/Water (60:40) | ~100 | [Lagarde et al., 2006][3] |
| Diuron | Loamy Sand | Ultrasonic Solvent Extraction (USE) | Acetone | 10.9 - 96.3 | [Hayo et al., 2008] |
| Diuron | Loamy Sand | QuEChERS | Acetonitrile | 27.3 - 120.9 | [Hayo et al., 2008] |
| Diuron | Loamy Sand | Pressurized Liquid Extraction (PLE) | Water/Methanol | 12.2 - 153.2 | [Hayo et al., 2008] |
| Sulfonylureas | Not Specified | Microwave-Assisted Extraction (MAE) | Dichloromethane/Acetonitrile (2:1) + Acetic Acid + Urea | 97.5 - 99.8 | [Gavrilović et al., 2016] |
| Multiple Classes | Not Specified | Ultrasonic-Assisted Extraction (UAE) | Acetonitrile/Water + Formic Acid + Ammonium Formate | >70 | [Pérez-Mayán et al., 2023] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound extraction.
Protocol 1: Fluidized-Bed Extraction (FBE) for this compound
This protocol is adapted from Lagarde et al., 2006.[2][3]
-
Sample Preparation: Weigh 75 g of air-dried and sieved soil into the extraction vessel.
-
Solvent Addition: Add 150 mL of a 60:40 (v/v) acetone/water mixture to the vessel.
-
Extraction Parameters:
-
Set the extractor to operate at 110 °C.
-
Perform three extraction cycles.
-
The total extraction time is approximately 95 minutes.
-
-
Extract Collection: After extraction, allow the vessel to cool and collect the solvent extract.
-
Cleanup (SPE):
-
Evaporate a 0.5 mL aliquot of the raw extract and redissolve it in 6 mL of toluene and 20 µL of ultrapure water.
-
Pass the redissolved extract through a 500 mg silica SPE cartridge.
-
Elute the cartridge with an appropriate solvent to recover the purified this compound.
-
-
Analysis: Analyze the purified extract using reverse-phase liquid chromatography with UV detection (HPLC-DAD) at 282 nm.
Protocol 2: Microwave-Assisted Extraction (MAE) for Urea Herbicides
This is a general protocol that can be optimized for this compound.
-
Sample Preparation: Weigh 2-5 g of homogenized soil into a microwave extraction vessel.
-
Solvent Addition: Add 20-30 mL of an appropriate solvent mixture (e.g., acetone/hexane 1:1 or dichloromethane/acetonitrile 2:1).
-
Extraction Program:
-
Ramp the temperature to 100-115 °C over 5-10 minutes.
-
Hold at the set temperature for 10-20 minutes.
-
Allow the vessel to cool to room temperature.
-
-
Extract Collection: Filter the extract to remove soil particles.
-
Cleanup: An SPE cleanup step may be necessary depending on the cleanliness of the extract.
-
Analysis: Concentrate the extract if necessary and analyze by LC-MS/MS or GC-MS.
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
This is a general protocol that can be optimized for this compound.
-
Sample Preparation: Place 5-10 g of soil in a glass vial.
-
Solvent Addition: Add 10-20 mL of extraction solvent (e.g., acetonitrile or a mixture with water).
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes.
-
Separation: Centrifuge the sample to separate the soil from the solvent.
-
Extract Collection: Decant the supernatant (the solvent extract).
-
Repeat (Optional): Repeat the extraction process on the soil pellet with fresh solvent for improved recovery.
-
Cleanup and Analysis: Combine the extracts, perform a cleanup step if needed, and analyze.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting low this compound recovery.
References
- 1. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in Ethidimuron LC-MS/MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethidimuron analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on identifying, understanding, and overcoming matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound LC-MS/MS analysis?
A1: The "matrix" refers to all components within a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, pigments, and other endogenous substances from the sample's origin (e.g., soil, water, plant tissue). A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), compromising the accuracy, sensitivity, and reproducibility of the analysis.[1][3][4][5]
Q2: My this compound quantification is inconsistent. How can I determine if matrix effects are the cause?
A2: You can quantitatively assess matrix effects by performing a post-extraction spike experiment. This involves comparing the signal response of this compound in a standard solution prepared in a pure solvent against the response in a blank sample matrix that has been spiked with the same concentration of this compound after the extraction process.
The matrix effect (ME) can be calculated with the following formula: ME (%) = [(Peak Area in Matrix-Spiked Sample / Peak Area in Solvent Standard) - 1] * 100 [1]
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. This calculation allows you to quantify the extent of the matrix effect. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]
Q3: What level of matrix effect is considered significant enough to require action?
A3: While there is no universal standard, a widely accepted threshold is when matrix effects cause a signal variation of more than ±20%. Values exceeding this range are typically considered significant and indicate that a mitigation strategy is necessary to ensure data accuracy and reliability.
| Matrix Effect (ME) % Range | Classification | Implication for this compound Analysis |
| -20% < ME < 20% | Weak / Acceptable | The matrix has a minor influence; standard calibration may be sufficient. |
| -50% < ME ≤ -20% or 20% ≤ ME < 50% | Medium | Significant signal alteration; mitigation is strongly recommended. |
| ME ≤ -50% or ME ≥ 50% | Strong | Severe signal alteration; mitigation is mandatory for accurate quantification. |
Q4: What are the most effective strategies to overcome matrix effects for this compound analysis?
A4: The most effective strategies can be grouped into three main categories:
-
Optimizing Sample Preparation: This is one of the most effective ways to reduce matrix effects. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can remove a significant portion of interfering matrix components before injection.[8][9] Simple dilution of the sample extract can also be effective if the this compound concentration is high enough to maintain sensitivity.[6]
-
Improving Chromatographic Separation: Modifying the LC method—such as adjusting the mobile phase gradient, changing the flow rate, or using a different column chemistry—can help separate the this compound peak from co-eluting matrix interferences.[3][10]
-
Using Advanced Calibration Techniques:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of this compound but otherwise identical to your samples. This approach helps to compensate for the matrix effect as the standards and samples experience similar ionization suppression or enhancement.[11][12][13]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3] A SIL version of this compound will have nearly identical chemical properties and chromatographic retention time, ensuring it co-elutes and is affected by the matrix in the same way as the actual analyte.[14][15] The consistent ratio of the analyte to the internal standard allows for highly accurate quantification despite variations in matrix effects.[10]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.
Caption: A troubleshooting workflow for matrix effects in this compound analysis.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to calculate the percentage of ion suppression or enhancement.
-
Prepare Solvent Standard: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., soil, water) that is known to be free of this compound. Process this "blank" sample using your established extraction procedure.
-
Spike Blank Extract: Add a known amount of this compound stock solution to the blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL). This is your "matrix-spiked sample".
-
Analysis: Analyze both the solvent standard and the matrix-spiked sample via LC-MS/MS under identical conditions.
-
Calculation: Record the peak area for this compound from both injections. Calculate the matrix effect using the formula: ME (%) = [(Peak Area in Matrix-Spiked Sample / Peak Area in Solvent Standard) - 1] * 100 .[1]
Protocol 2: Generic QuEChERS Sample Preparation for Plant-Based Matrices
The QuEChERS method is highly effective for extracting pesticides like this compound from complex matrices.[9][16]
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[9]
-
Extraction: Add 10 mL of acetonitrile to the tube.[9] If using a stable isotope-labeled internal standard, add it at this stage. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ for water removal and NaCl for phase separation).[9][17] Shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube at >3000 RCF for 5 minutes. This will separate the sample into a top organic (acetonitrile) layer and a bottom aqueous/solid layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).[8][9]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2-5 minutes.
-
Analysis: The resulting supernatant is the final extract. It can be analyzed directly or diluted before injection into the LC-MS/MS system.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
This protocol is used to create a calibration curve that compensates for matrix effects.
-
Prepare Blank Matrix Extract: Following Protocol 2, process a larger volume of a blank matrix sample to generate a sufficient amount of clean, this compound-free extract.
-
Create Calibration Series: Use this blank extract as the diluent to prepare a series of calibration standards from your this compound stock solution. For example, create standards at 1, 5, 10, 25, 50, and 100 ng/mL.
-
Construct Calibration Curve: Analyze the complete series of matrix-matched standards using your LC-MS/MS method.
-
Quantify Samples: Construct the calibration curve by plotting the peak area against the concentration. Use this curve to quantify the this compound concentration in your unknown samples, which were prepared using the same extraction method.
Workflow Visualization
The following diagram illustrates the general workflow for this compound analysis, highlighting key stages for mitigating matrix effects.
Caption: Key mitigation points for matrix effects in an LC-MS/MS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. QuEChERS: Home [quechers.eu]
- 10. myadlm.org [myadlm.org]
- 11. it.restek.com [it.restek.com]
- 12. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. foodriskmanagement.com [foodriskmanagement.com]
- 15. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Ethidimuron Stability in Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethidimuron during sample preparation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The main degradation product of this compound identified in environmental samples is demethyl-ethidimuron (A-ETD). It is crucial to monitor for this compound in your analysis as its presence can indicate sample degradation.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
A2: Like many urea-based herbicides, this compound is susceptible to degradation under certain conditions. The primary factors to control during sample preparation are:
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pH: this compound is more stable in acidic conditions. Alkaline (high pH) conditions can lead to rapid hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of both chemical and microbial degradation.
-
Light: Exposure to UV light can cause photodegradation. Samples should be protected from direct sunlight and prolonged exposure to artificial light.
Q3: What type of solvents should I use for extraction and storage of this compound samples?
A3: For extraction, a mixture of acetone and water (e.g., 60:40 v/v) has been shown to be effective while minimizing degradation. For storage of extracts and standard solutions, acetonitrile is a good choice. It is advisable to store solutions in a cool, dark place, and for long-term storage, at or below -20°C.
Q4: Are there any additives that can help prevent this compound degradation?
A4: While specific studies on additives for this compound are limited, for other sensitive pesticides, the addition of a small amount of a weak acid like formic acid to the final extract can help maintain a low pH and improve stability. The use of antioxidants such as ascorbic acid or tocopherol has also been employed in QuEChERS methods to prevent the degradation of other pesticides, and could be considered for this compound if oxidative degradation is suspected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: High pH of the sample matrix or extraction solvent. | - Adjust the pH of the extraction solvent to be acidic (e.g., using a phosphoric acid solution to achieve a pH of 2.2).[1] - For soil samples, consider the inherent pH and buffer accordingly. |
| Thermal degradation: Use of excessive heat during solvent evaporation or extraction. | - Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. - If using heated extraction methods, ensure the temperature and duration are optimized to prevent degradation, as has been done for fluidized-bed extraction at 110°C for a defined period.[1] | |
| Presence of unknown peaks in the chromatogram, especially one corresponding to demethyl-ethidimuron (A-ETD) | Sample degradation: The sample may have degraded prior to or during preparation. | - Review sample collection, storage, and preparation procedures to identify potential exposure to high pH, elevated temperature, or light. - Analyze for the presence of demethyl-ethidimuron to confirm degradation. |
| Contaminated reagents or standards: The unknown peaks may be impurities. | - Check the purity of your analytical standards and solvents. - Run a blank sample to rule out contamination from the analytical system. | |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent sample handling procedures leading to varying degrees of degradation. | - Ensure all samples are processed under identical conditions (pH, temperature, light exposure, and time). - Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Matrix effects: Differences in the sample matrix between replicates can affect extraction efficiency and analyte stability. | - Use an internal standard to compensate for matrix effects. - Perform a matrix effect study to understand the influence of your specific sample matrix on this compound stability and recovery. |
Quantitative Data Summary
Table 1: Effect of pH on this compound Stability
| pH Range | Relative Stability | Primary Degradation Pathway | Recommendation |
| < 4 | High | Minimal degradation | Maintain acidic conditions during extraction and in final extracts. |
| 4 - 6 | Good | Slow hydrolysis | Suitable for sample processing with minimal degradation risk. |
| 7 (Neutral) | Moderate | Moderate hydrolysis | Buffer to a slightly acidic pH if prolonged processing times are expected. |
| > 8 | Low | Rapid hydrolysis | Avoid alkaline conditions. Acidify samples and extracts if necessary. |
Table 2: Effect of Temperature on this compound Stability
| Temperature | Relative Degradation Rate | Recommendation |
| < 4°C | Very Slow | Store samples and extracts at refrigerated temperatures for short-term storage. |
| Room Temperature (~25°C) | Slow to Moderate | Minimize the time samples are kept at room temperature. Process samples in a cool environment if possible. |
| > 40°C | Rapid | Avoid exposure to high temperatures during all stages of sample preparation and storage. |
Table 3: Effect of Light on this compound Stability
| Light Condition | Relative Degradation Rate | Recommendation |
| Dark | Minimal | Store samples, extracts, and standards in the dark. |
| Ambient/Fluorescent Light | Slow | Use amber vials or cover glassware with aluminum foil to protect from light. |
| Direct Sunlight (UV) | Rapid | Avoid any exposure to direct sunlight. |
Experimental Protocols
Protocol 1: Fluidized-Bed Extraction (FBE) of this compound from Soil Samples
This protocol is based on a validated method optimized to prevent the degradation of this compound and its main metabolite.[1]
-
Sample Preparation:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh approximately 75 g of the soil sample into the extraction vessel.
-
-
Extraction:
-
Use a fexIKA extractor or a similar fluidized-bed extraction system.
-
Add 150 mL of a 60:40 (v/v) acetone/water mixture to the soil sample.
-
Perform the extraction at 110°C for three cycles, with a total extraction time of approximately 95 minutes.
-
-
Extract Cleanup (Solid Phase Extraction - SPE):
-
After extraction, concentrate the extract to a smaller volume.
-
Purify the extract using a 500 mg silica SPE cartridge.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and its metabolites with an appropriate solvent (e.g., acetonitrile).
-
-
Final Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis (e.g., a mixture of acetonitrile and a phosphoric acid aqueous solution at pH 2.2).[1]
-
Protocol 2: General Purpose Extraction (QuEChERS-based approach)
This is a general guideline for adapting a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for this compound analysis, incorporating measures to prevent degradation.
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add 15 mL of acetonitrile containing 1% acetic acid (to ensure acidic conditions).
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Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
If not analyzing immediately, store the vial at < 4°C in the dark.
-
Visualizations
Logical Workflow for this compound Sample Preparation and Analysis
Caption: Workflow for minimizing this compound degradation during sample preparation.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Ethidimuron Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the chromatographic analysis of Ethidimuron. The following information is designed to help you diagnose and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography sometimes challenging?
This compound is a polar herbicide belonging to the thiadiazolylurea class.[1] Its chemical structure contains a urea functional group and a thiadiazole ring.[2] The polarity of this compound, evidenced by its high water solubility (3000 mg/L at pH 7) and low octanol-water partition coefficient (Log P of 0.43), can lead to challenging chromatographic separations, particularly on reversed-phase columns.[3] Poor peak shape, such as tailing, is a common issue that can arise from secondary interactions between the analyte and the stationary phase.
Q2: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound can stem from several factors:
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Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or tailing.
-
Extra-column Effects: Excessive tubing length, large-diameter tubing, or dead volumes in fittings and connections can cause peak broadening and distortion.
-
Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase on the column frit or packing material can lead to poor peak shape. Over time, the stationary phase can also degrade, especially under harsh pH or temperature conditions.
Q3: How do I systematically troubleshoot poor peak shape for this compound?
A logical and systematic approach is key to identifying and resolving the root cause of poor peak shape. The following workflow can guide your troubleshooting efforts.
Caption: A step-by-step workflow for troubleshooting poor peak shape in this compound chromatography.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem encountered. It is characterized by an asymmetry where the back of the peak is broader than the front.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions. A mobile phase containing a phosphoric acid solution at pH 2.2 has been successfully used for this compound analysis.[4] - Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a reduced number of accessible silanol groups, which can significantly improve the peak shape of polar compounds like this compound. - Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to mask residual silanol groups and improve peak symmetry.[5] |
| Inappropriate Mobile Phase Composition | - Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Methodically vary the organic solvent percentage to find the optimal composition for symmetrical peaks. - Ensure Proper Mixing and Degassing: Inconsistent mobile phase composition due to poor mixing or the presence of dissolved gases can lead to peak distortion. Ensure your mobile phase is thoroughly mixed and properly degassed before use. |
| Column Contamination | - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. - Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants present in the sample matrix. Remember to replace the guard column regularly. A pre-column cartridge for this compound analysis may need replacement after approximately 100 injections.[4] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.
| Potential Cause | Recommended Solution |
| Sample Overload | - Reduce Sample Concentration: Dilute your sample and reinject. If peak fronting is reduced or eliminated, the original sample was likely too concentrated. - Decrease Injection Volume: Injecting a smaller volume of the sample can also alleviate column overload. |
| Sample Solvent Incompatibility | - Match Sample Solvent to Mobile Phase: The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. |
| Column Collapse or Void | - Inspect the Column: A void at the head of the column can cause peak fronting. This can sometimes be addressed by reversing the column and flushing it. However, always check the column manufacturer's instructions before reversing the column. If the problem persists, the column may need to be replaced. |
Issue 3: Peak Broadening
Broad peaks can lead to decreased resolution and reduced sensitivity.
| Potential Cause | Recommended Solution |
| Extra-Column Volume | - Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.125 mm or 0.005 inches) to connect the injector, column, and detector. - Check Fittings: Ensure all fittings are properly made and that there are no gaps or dead volumes in the connections. |
| Low Mobile Phase Flow Rate | - Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low flow rate can lead to peak broadening due to longitudinal diffusion. Experiment with slightly higher flow rates to see if peak shape improves. A flow rate of 0.8 mL/min has been used in a validated method for this compound.[4] |
| Column Inefficiency | - Column Aging: Over time, columns lose their efficiency. If you observe a gradual broadening of peaks over many injections, it may be time to replace the column. - Inappropriate Stationary Phase: For a polar compound like this compound, a standard C18 column may not always provide the best peak shape. Consider a column with a different stationary phase chemistry, such as a polar-embedded or polar-endcapped phase, which is designed to provide better peak shape for polar analytes. |
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is based on a published method for the analysis of this compound and can be used as a starting point for method development and troubleshooting.[4]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 Purosphere column (250 mm x 4.0 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Phosphoric acid aqueous solution (pH 2.2)
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution program should be developed to ensure adequate separation of this compound from other components in the sample matrix.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 282 nm.
-
Injection Volume: 20 µL.
Sample Preparation
Proper sample preparation is crucial for obtaining good chromatographic results and extending column lifetime.
-
Extraction: For soil samples, a fluidized-bed extraction with an acetone/water mixture (60:40 v/v) can be employed.[4] For other matrices, a suitable extraction method should be developed and validated.
-
Cleanup: The extract can be purified using a solid-phase extraction (SPE) cartridge (e.g., 500 mg silica) to remove interfering substances.[4]
-
Filtration: Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
Visualizing the Troubleshooting Logic
The following diagram illustrates the logical flow for diagnosing the cause of poor peak shape.
Caption: A diagram showing the logical progression from observing a poor peak shape to identifying potential causes.
References
Technical Support Center: Optimizing Mobile Phase for Ethidimuron Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Ethidimuron using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation by reverse-phase HPLC?
A1: A common starting point for the separation of this compound is a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent. Specifically, a mixture of a phosphoric acid solution (pH 2.2) and acetonitrile has been successfully used.[1][2][3] The use of a C18 column is also standard for this type of analysis.[1][2][3][4]
Q2: How does the pH of the aqueous component of the mobile phase affect the separation of this compound?
A2: The pH of the mobile phase is a critical parameter in reverse-phase HPLC, especially for ionizable compounds.[5][6][7][8] For this compound, using an acidic mobile phase, such as a phosphoric acid solution at pH 2.2, ensures that the analyte is in a consistent, non-ionized form, which generally leads to sharper peaks and more reproducible retention times.[1][2][3] Adjusting the pH can alter the retention time and selectivity of the separation.
Q3: What are the common organic solvents used for this compound separation, and how do I choose between them?
A3: Acetonitrile and methanol are the most common organic solvents used in reverse-phase HPLC. Acetonitrile is frequently cited for this compound separation.[1][2][3] The choice between acetonitrile and methanol can affect the selectivity of the separation. If you are not achieving adequate separation with one, it is worthwhile to try the other.
Q4: Should I use an isocratic or gradient elution for this compound analysis?
A4: Gradient elution is often preferred for the analysis of this compound, especially when separating it from its degradation products or other components in a complex matrix.[1][2] A gradient allows for the separation of compounds with a wider range of polarities in a single run. An isocratic elution (constant mobile phase composition) may be sufficient for simpler sample matrices where only this compound is of interest.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.[9][10]- Column overload.- Column contamination or degradation. | - Adjust the pH of the aqueous portion of the mobile phase. An acidic pH (e.g., 2.2 with phosphoric acid) is often effective.[1][2][3]- Dissolve the sample in the initial mobile phase if possible.[9][10]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column if necessary.[9] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.[10][11]- Fluctuation in column temperature.[9]- Pump malfunction or leaks.[9][10]- Inadequate column equilibration time.[9] | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a column oven to maintain a constant temperature.[9]- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.- Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample. |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal.- Inappropriate organic solvent.- Gradient slope is too steep. | - Adjust the ratio of the organic solvent to the aqueous phase.- Try a different organic solvent (e.g., switch from acetonitrile to methanol).- Optimize the gradient profile by using a shallower gradient. |
| High Backpressure | - Blockage in the system (e.g., guard column, frits).[12]- Particulate matter from the sample or mobile phase.[13]- Mobile phase viscosity is too high. | - Replace the guard column and column frits.- Filter the mobile phase and sample before use.[13]- Consider using a less viscous organic solvent or adjusting the mobile phase composition. |
Experimental Protocols
Mobile Phase Optimization for this compound Separation
This protocol outlines a general approach to optimizing the mobile phase for the separation of this compound using a C18 column and UV detection.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
2. Optimization of Organic Solvent Concentration:
-
Perform initial runs with the starting gradient to determine the approximate elution time of this compound.
-
If the retention time is too long or too short, adjust the initial and final percentages of the organic solvent.
-
To improve the resolution of closely eluting peaks, a shallower gradient can be employed around the elution time of the target analytes.
3. pH Adjustment:
-
While a pH of 2.2 is a good starting point, if peak shape is poor, the pH can be further optimized. Prepare mobile phases with slightly different pH values (e.g., pH 2.0, 2.5) to observe the effect on peak symmetry and retention.
4. Alternative Organic Solvent:
-
If satisfactory separation is not achieved with acetonitrile, repeat the optimization process using methanol as the organic solvent.
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Analysis from Literature
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Purosphere (250 mm x 4 mm)[1][3] | C18[2] |
| Mobile Phase A | Phosphoric acid aqueous solution (pH 2.2)[1][3] | Water at pH 2.2 (adjusted with orthophosphoric acid)[2] |
| Mobile Phase B | Acetonitrile[1][3] | Acetonitrile[2] |
| Elution Mode | Gradient[1][3] | Step Gradient[2] |
| Flow Rate | 0.8 mL/min[1][3] | Not specified |
| Temperature | 30 °C[1][3] | Not specified |
| Detection | UV at 282 nm[1][3] | DAD (Diode Array Detection)[2] |
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound HPLC analysis.
Caption: Logical relationship for troubleshooting common HPLC issues.
References
- 1. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Troubleshooting Low Recovery of Ethidimuron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Ethidimuron in spiked samples.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might affect its recovery?
A1: this compound is a polar herbicide with high water solubility (3000 mg/L at 20°C) and a low octanol-water partition coefficient (Log P = 0.43).[1] These properties indicate that it will have a preference for more polar solvents and may not be efficiently extracted by non-polar solvents. Its stability can be influenced by pH and temperature, which should be considered during sample preparation and storage.
Q2: My this compound recovery is consistently low. What are the most common causes?
A2: Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Extraction: The choice of extraction solvent and method is critical. Due to its polarity, this compound requires a sufficiently polar solvent system for efficient extraction from the sample matrix.
-
Analyte Degradation: this compound, like other urea herbicides, can be susceptible to degradation under certain pH and temperature conditions.
-
Matrix Effects: Components of the sample matrix (e.g., soil organic matter, salts) can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS analysis.[2][3][4][5]
-
Adsorption to Labware: Polar analytes can sometimes adsorb to the surfaces of glass or plastic labware, leading to losses.
-
Inefficient Cleanup: An inappropriate solid-phase extraction (SPE) sorbent or elution solvent can result in the loss of the analyte during the cleanup step.
Q3: Is the QuEChERS method suitable for this compound extraction from soil?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used approach for multi-residue pesticide analysis in various matrices, including soil.[6][7][8] While specific recovery data for this compound using QuEChERS is not extensively published, the method has been successfully applied to a broad range of pesticides with varying polarities.[7][8] Modifications to the standard QuEChERS protocol, such as adjusting the solvent composition or using buffered extraction kits, may be necessary to optimize recovery for this compound.[7]
Q4: How does soil composition affect this compound recovery?
A4: Soil organic matter is a primary factor influencing the sorption of herbicides.[9][10][11] Higher organic matter content can lead to stronger binding of this compound to the soil particles, making extraction more challenging.[9][10] The type and amount of clay in the soil can also play a role in adsorption. Therefore, the extraction efficiency can vary significantly between different soil types.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound.
Problem Area 1: Sample Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Solvent | This compound is polar. Ensure your extraction solvent is sufficiently polar. A mixture of acetone and water (e.g., 60:40 v/v) has been shown to be effective.[12] For QuEChERS, acetonitrile is commonly used, but optimization may be needed.[7] | Increased extraction efficiency and higher recovery. |
| Insufficient Extraction Time/Agitation | Increase the extraction time or the vigor of shaking/vortexing to ensure thorough interaction between the solvent and the sample. | Improved release of this compound from the sample matrix. |
| Sample pH Not Optimal | The stability of urea herbicides can be pH-dependent. Consider using a buffered extraction system (e.g., buffered QuEChERS kits) to maintain a consistent and favorable pH during extraction.[13] | Prevention of analyte degradation during extraction. |
| Dry Sample Matrix | For dry samples like soil, pre-wetting the sample with water before adding the extraction solvent can significantly improve the extraction of polar analytes. | Enhanced partitioning of this compound into the extraction solvent. |
Problem Area 2: Sample Cleanup (Solid-Phase Extraction - SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect SPE Sorbent | For a polar compound like this compound, a normal-phase sorbent like silica may be more appropriate than a reversed-phase sorbent like C18 if the extraction solvent is highly organic. A silica SPE cartridge has been used successfully for this compound cleanup.[12] For QuEChERS cleanup, PSA (Primary Secondary Amine) is often used to remove organic acids and sugars, while C18 can remove non-polar interferences.[13][14] | Better retention of interferences and elution of the analyte, leading to a cleaner extract and improved recovery. |
| Inappropriate Elution Solvent | The elution solvent must be strong enough to desorb this compound from the SPE sorbent. If using a silica cartridge, a more polar solvent will be required for elution. | Quantitative elution of this compound from the SPE cartridge. |
| Loss of Analyte During Eluent Evaporation | If the elution solvent is highly volatile, ensure that the evaporation step is not too aggressive (e.g., excessive temperature or nitrogen flow) to prevent loss of the analyte. | Complete recovery of the analyte after solvent evaporation and reconstitution. |
Problem Area 3: Analyte Stability and Adsorption
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Storage | Store sample extracts at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.[15][16] | Preservation of this compound integrity in the stored extracts. |
| Adsorption to Labware | While less common for polar compounds on glass, consider silanizing glassware or using polypropylene tubes to minimize potential adsorption.[17] | Reduced loss of analyte due to interaction with labware surfaces. |
Problem Area 4: Instrumental Analysis (LC-MS/MS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (Ion Suppression/Enhancement) | Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank matrix extract. This helps to compensate for signal changes caused by co-eluting matrix components.[5] | More accurate quantification of this compound in the presence of matrix interferences. |
| Suboptimal Mobile Phase | Ensure the mobile phase pH is appropriate for the ionization of this compound. For positive ion mode electrospray, a slightly acidic mobile phase (e.g., containing formic acid) is often used.[18] | Improved ionization efficiency and signal intensity. |
Experimental Protocols
High-Recovery Extraction and Cleanup Method for this compound in Soil
This protocol is based on a validated method that achieved recoveries close to 100% for this compound in spiked soil samples.[12]
1. Extraction (Fluidized-Bed Extraction - FBE)
-
Apparatus: FexIKA extractor or similar accelerated solvent extractor.
-
Sample Size: 75 g of soil.
-
Extraction Solvent: 150 mL of a 60:40 (v/v) acetone/water mixture.
-
Procedure:
-
Place 75 g of the soil sample into the extraction vessel.
-
Add 150 mL of the acetone/water mixture.
-
Perform the extraction at 110°C for three cycles (total time approximately 95 minutes).
-
Collect the extract.
-
2. Cleanup (Solid-Phase Extraction - SPE)
-
SPE Cartridge: 500 mg silica cartridge.
-
Procedure:
-
Condition the silica SPE cartridge according to the manufacturer's instructions, typically with a non-polar solvent followed by the extraction solvent.
-
Load the soil extract onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound with a suitable polar solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
General QuEChERS Protocol for Pesticide Residue Analysis in Soil
This is a general protocol that can be adapted and optimized for this compound analysis.[19][20]
1. Extraction
-
Sample Size: 10 g of soil (if dry, add a specific amount of water to hydrate).
-
Extraction Solvent: 10 mL of acetonitrile.
-
Salts: 4 g anhydrous MgSO₄ and 1 g NaCl (for original unbuffered method) or a commercially available buffered salt mixture (e.g., AOAC or EN versions).
-
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salts.
-
Shake vigorously again for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
2. Dispersive SPE (d-SPE) Cleanup
-
d-SPE Tube: Containing a mixture of sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized based on the soil matrix.
-
Procedure:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to the d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for analysis, potentially after dilution with the initial mobile phase.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₄O₃S₂ | [21] |
| Molecular Weight | 264.3 g/mol | [21] |
| Water Solubility | 3000 mg/L (at 20°C) | [1] |
| Log P (octanol-water) | 0.43 | [1] |
| Degradation Point | 217 °C | [1] |
Table 2: Comparison of Extraction Techniques for Pesticides in Soil
| Extraction Method | General Advantages | General Disadvantages | Typical Recovery Range |
| Fluidized-Bed/Accelerated Solvent Extraction | High extraction efficiency, automated. | Requires specialized equipment. | Can achieve >90% for specific analytes with optimized methods.[12] |
| QuEChERS | Fast, easy, low solvent consumption, wide applicability.[7] | Recoveries can be matrix and analyte dependent, may require optimization.[7] | 70-120% for a wide range of pesticides.[6][19] |
| Soxhlet Extraction | Exhaustive extraction. | Time-consuming, large solvent volumes. | Generally high but can be variable. |
| Ultrasonic Extraction | Faster than Soxhlet. | Efficiency can be lower than other methods. | Variable, dependent on optimization. |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 7. Portico [access.portico.org]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clear effects of soil organic matter chemistry, as determined by NMR spectroscopy, on the sorption of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Sorption of lead and thallium on borosilicate glass and polypropylene: Implications for analytical chemistry and soil science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. unitedchem.com [unitedchem.com]
- 20. weber.hu [weber.hu]
- 21. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing contamination in Ethidimuron trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during Ethidimuron trace analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination in this compound analysis?
A1: Background contamination in this compound analysis can originate from several sources. These include contaminated solvents, reagents, and glassware. Plasticizers from lab equipment, such as pipette tips and vial caps, can also leach into samples and cause interference. Cross-contamination from previously analyzed samples with high concentrations of this compound is another significant factor, especially in autosamplers and chromatographic columns. It is also crucial to ensure that the laboratory environment is free from this compound dust or aerosols.
Q2: How can I prevent cross-contamination between samples in the autosampler?
A2: To prevent cross-contamination in the autosampler, it is essential to implement a rigorous wash routine between injections. Use a strong, appropriate solvent to wash the needle and injection port. A mixture of acetonitrile and water is often effective. For persistent issues, consider a multi-solvent wash sequence. Injecting a blank solvent after a high-concentration sample can help verify the effectiveness of the cleaning procedure.
Q3: What is the ideal pH for the extraction of this compound from soil and water samples?
A3: The stability and extraction efficiency of many pesticides, including urea-based herbicides like this compound, can be pH-dependent. Generally, a slightly acidic to neutral pH is recommended for the extraction of this compound. An acidic medium, such as a phosphoric acid aqueous solution with a pH of 2.2, has been successfully used in analytical methods for this compound.[1] It is advisable to optimize the pH for your specific sample matrix to ensure maximum recovery and prevent degradation.
Q4: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause?
A4: Peak tailing for this compound can be caused by several factors. One common reason is the interaction of the analyte with active sites on the stationary phase of the HPLC column, such as residual silanol groups.[2][3][4] Using a well-end-capped column or a column with a polar-embedded phase can mitigate these interactions. Other potential causes include a mismatch between the sample solvent and the mobile phase, column contamination, or a void at the column inlet.[2][5]
Q5: I am observing "ghost peaks" in my blank injections. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that appear in blank or solvent injections and are a form of contamination. They can originate from various sources, including impurities in the mobile phase, contaminated injection solvents, carryover from the autosampler, or bleed from the HPLC column. To eliminate ghost peaks, ensure the use of high-purity solvents, freshly prepared mobile phases, and thorough cleaning of the autosampler. If the problem persists, it may be necessary to flush the entire HPLC system or replace contaminated components.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No this compound Peak | - Incomplete extraction- Analyte degradation- Instrument sensitivity issue | - Optimize extraction solvent, time, and temperature.- Check and adjust the pH of the extraction solution.[6][7]- Ensure proper storage of samples and standards to prevent degradation.[8][9]- Verify instrument parameters, including detector settings and column performance. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Mismatch between sample solvent and mobile phase | - Replace or clean the HPLC column.[2][5]- Use a guard column to protect the analytical column.[3]- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Dilute the sample to avoid overloading the column.[5]- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| High Background Noise | - Contaminated mobile phase or solvents- Detector issues- Contaminated labware | - Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.- Purge the HPLC system and detector.- Implement a rigorous glassware cleaning protocol. |
| Inconsistent Results (Poor Reproducibility) | - Inconsistent sample preparation- Autosampler injection volume variability- Fluctuations in instrument conditions (e.g., temperature) | - Standardize the sample preparation procedure.- Perform regular maintenance on the autosampler.- Ensure stable laboratory temperature and humidity. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Co-eluting matrix components interfering with ionization | - Improve sample cleanup using techniques like Solid Phase Extraction (SPE).- Use matrix-matched calibration standards.- Employ an isotopically labeled internal standard. |
Data on this compound Analysis
Table 1: Recovery of this compound and its Metabolites from Soil using Fluidized-Bed Extraction
| Compound | Fortification Level (µg/kg) | Mean Recovery (%) |
| This compound | 19.3 | 98.5 |
| This compound | 39.8 | 99.2 |
| This compound | 403 | 101.1 |
| A-ETD (Metabolite) | 30 | 95.7 |
| A-ETD (Metabolite) | 160 | 97.3 |
Data adapted from a study on the simultaneous determination of this compound and its degradation products in soil. The method involved fluidized-bed extraction followed by HPLC-UV analysis. Recoveries were determined from spiked samples and were close to 100%.[1][10]
Table 2: Comparison of Recovery Rates for Pesticides with Different SPE Sorbents
| SPE Sorbent | Analyte Class | Average Recovery Range (%) |
| C18 | Phenylurea Herbicides | 70-110 |
| PSA (Primary Secondary Amine) | Various Pesticides | 80-115 |
| GCB (Graphitized Carbon Black) | Various Pesticides | 60-105 (potential loss of planar pesticides) |
| Z-Sep® | Various Pesticides | 85-110 |
This table provides a general comparison of the performance of different SPE sorbents for pesticide analysis. The optimal sorbent for this compound cleanup should be determined experimentally for the specific sample matrix.
Table 3: Stability of this compound in Different Conditions (Hypothetical Data for Illustrative Purposes)
| Storage Condition | Matrix | Duration | Stability (% Remaining) |
| 4°C | Acetonitrile | 30 days | >95 |
| -20°C | Acetonitrile | 6 months | >98 |
| 4°C | Soil Extract | 7 days | >90 |
| -20°C | Soil Extract | 3 months | >95 |
Note: This table presents hypothetical data to illustrate the importance of evaluating analyte stability. Actual stability studies should be conducted under specific laboratory conditions.[8][9][11]
Experimental Protocols
Protocol 1: Cleaning of Laboratory Glassware for Trace Analysis
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., acetone or methanol) to remove the bulk of any residues.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware multiple times with deionized water.
-
Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or methanol to remove any remaining organic residues and to facilitate drying.
-
Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven at an appropriate temperature.
-
Storage: Store the clean glassware in a dust-free cabinet, covering the openings with solvent-rinsed aluminum foil.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Soil Extracts
-
Extraction: Extract this compound from the soil sample using an appropriate solvent system (e.g., 60:40 v/v acetone/water) via a validated extraction technique like fluidized-bed extraction.[1][10]
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing a suitable volume of a non-polar solvent (e.g., hexane) followed by the elution solvent (e.g., a mixture of acetone and dichloromethane).
-
Sample Loading: Load the soil extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering co-extractives without eluting the analyte of interest.
-
Elution: Elute the this compound from the cartridge using a stronger solvent or solvent mixture. Collect the eluate in a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis (e.g., mobile phase).
Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
Caption: Logical steps for troubleshooting peak tailing issues.
References
- 1. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phytotoxicity in Ethidimuron Experiments
Welcome to the technical support center for researchers utilizing Ethidimuron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a phenylurea herbicide that was formerly used for non-selective vegetation control.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] It binds to the D1 protein in the chloroplast thylakoid membrane, which blocks electron transport. This disruption halts CO2 fixation and the production of energy necessary for plant growth.[2]
Q2: What are the typical symptoms of phytotoxicity for Photosystem II inhibiting herbicides like this compound?
A2: Herbicides that inhibit PSII typically cause symptoms to appear after the plant begins to photosynthesize.[2] Common symptoms include:
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Chlorosis: Yellowing of the leaves, which can be interveinal (between the veins), veinal (on the veins), or marginal (at the leaf edges), often starting with the older, lower leaves.[2][3]
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Necrosis: The chlorotic areas may turn brown and die as the tissue damage progresses.[2]
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Stunted Growth: Overall growth of the plant is inhibited due to the lack of energy production from photosynthesis.[4]
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Leaf Burn: In cases of foliar application, direct contact can cause leaf burn, with symptoms appearing more rapidly under hot and humid conditions.[2]
Q3: I'm observing phytotoxicity in a species that should be tolerant to my experimental concentrations of this compound. What could be the cause?
A3: Unexpected phytotoxicity can arise from several factors beyond the direct application rate. These can include:
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Environmental Conditions: High temperatures, high humidity, and intense sunlight can increase the activity of herbicides and the susceptibility of plants.[4][5] Drought-stressed plants can also be more vulnerable to herbicide injury.[4]
-
Soil Factors: Soil type, organic matter content, and pH can significantly influence the availability and persistence of this compound in the soil.[4][6] For instance, higher pH soils can increase the persistence of some herbicide families.[6]
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Herbicide Carryover: this compound can persist in the soil, leading to "carryover" injury in subsequent, sensitive plant species planted in the same soil.[7][8] This is a critical consideration if the history of the soil is unknown.
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Improper Application: Errors in calculating concentrations, uneven application, or contaminated equipment can lead to unintended high doses in certain areas.[8]
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Plant Growth Stage: The developmental stage of the plant can influence its susceptibility to herbicides.[9]
Q4: How can I confirm that the symptoms I am seeing are caused by this compound and not another stressor?
A4: Diagnosing herbicide injury requires careful observation and ruling out other possibilities.[1]
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Pattern of Injury: Look for patterns in the affected area. Herbicide injury from drift or misapplication often appears in a pattern, such as affecting one side of a plant or being more severe at the edge of a treated area.[3][10]
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Symptom Progression: The symptoms of PSII inhibitors, like chlorosis followed by necrosis on older leaves, are characteristic.[2] Compare these to symptoms of nutrient deficiencies, diseases, or insect damage.
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Multiple Species Affected: Herbicide injury will often affect multiple susceptible species in the treated area, whereas diseases are often more species-specific.[11]
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Bioassay: A simple bioassay can help confirm the presence of herbicide residues in the soil. This involves planting a sensitive indicator species (e.g., beans, oats) in the suspect soil and a control soil to observe if phytotoxicity symptoms develop.[11]
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Soil and Tissue Analysis: For a definitive diagnosis, soil and plant tissue samples can be sent to a laboratory for residue analysis.[11][12][13][14][15][16]
Troubleshooting Guide for Unexpected Phytotoxicity
This guide provides a step-by-step approach to identifying and addressing unexpected phytotoxicity in your this compound experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Symptoms are more severe than expected at the intended concentration. | 1. Incorrect calculation of herbicide concentration.2. Uneven application leading to "hot spots."3. Environmental conditions enhancing herbicide activity (e.g., high heat, humidity).[4][5]4. The plant species is more sensitive than initially thought. | 1. Double-check all calculations for dilutions and application rates.2. Review your application technique to ensure uniform coverage.3. Record environmental conditions during and after application to correlate with symptom severity.4. Conduct a dose-response experiment with a wider range of concentrations to determine the actual tolerance level of your plant species. |
| Phytotoxicity observed in control plants or areas that were not treated. | 1. Contaminated equipment (sprayers, containers).[11]2. Herbicide drift from adjacent treated areas.[4]3. Herbicide volatilization (vapor movement).4. Contaminated soil or water source. | 1. Thoroughly clean all equipment between treatments. It is best practice to have dedicated equipment for herbicide application.[17]2. Apply herbicides in calm wind conditions and use spray nozzles that produce larger droplets to minimize drift.[18]3. Check the properties of the this compound formulation for volatility potential.4. Test your soil and water for background contamination if you suspect this is an issue. |
| Phytotoxicity appears in plants grown in soil with a history of this compound use, even without recent application. | 1. Herbicide Carryover: this compound has residual activity and can persist in the soil.[6][19]2. Soil properties (high clay or organic matter, pH) are promoting persistence.[6]3. Environmental conditions (e.g., lack of rainfall) have slowed degradation. | 1. Obtain a detailed history of the soil if possible. If carryover is suspected, a soil bioassay or laboratory analysis is recommended.[11]2. Analyze soil characteristics to understand if they are contributing to persistence.3. Consider that degradation rates are influenced by microbial activity, which is affected by temperature and moisture.[20] |
| Symptoms do not match the classic signs of PSII inhibitor phytotoxicity. | 1. Interaction with other chemicals (e.g., other pesticides, fertilizers).[4]2. The symptoms are caused by a different abiotic or biotic stressor (e.g., nutrient deficiency, disease).[1]3. The formulation of this compound contains adjuvants or other ingredients causing atypical symptoms. | 1. Review all other chemicals applied to the plants and soil to check for potential interactions.2. Carefully compare symptoms to diagnostic keys for plant diseases and nutrient deficiencies.3. Consult the manufacturer's information for the specific this compound product used to understand its full composition. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on Various Plant Species
| Plant Species | Growth Stage | Parameter Measured | EC50 (µg/L) | 95% Confidence Interval |
| Example: Lemna minor | 7 days | Frond Number | Data | Data |
| Example: Glycine max | V2 | Biomass (dry weight) | Data | Data |
| Example: Zea mays | V3 | Chlorophyll Content | Data | Data |
| [Your Plant Species] | [Growth Stage] | [Parameter] | [Your Data] | [Your Data] |
Experimental Protocols
Protocol 1: Dose-Response Bioassay for Assessing Unexpected Phytotoxicity
This protocol is designed to determine the concentration at which this compound causes a phytotoxic response in a specific plant species.
1. Materials:
- This compound stock solution of known concentration
- Test plant species (e.g., seedlings at a consistent growth stage)
- Growth medium (soil, hydroponic solution)
- Growth containers (pots, petri dishes)
- Controlled environment chamber or greenhouse
- Measurement tools (e.g., calipers, chlorophyll meter, balance)
- Deionized water
2. Methodology:
- Prepare a Dilution Series: Create a series of this compound concentrations. A logarithmic series is often effective (e.g., 0, 0.1, 1, 10, 100, 1000 µg/L). The range should bracket the expected and unexpectedly toxic concentrations.
- Experimental Setup:
- For each concentration (including the 0 µg/L control), prepare at least 4-5 replicate containers.
- Plant or place one healthy, uniform plant in each container.
- Randomize the placement of the containers to avoid positional effects in the growth environment.
- Application:
- Apply a consistent volume of the corresponding this compound dilution to each container. For soil-based tests, this can be a soil drench. For foliar tests, apply evenly to the leaves until runoff.
- Incubation:
- Grow the plants under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).
- Data Collection:
- Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
- Visually score injury on a scale (e.g., 0 = no injury, 100 = plant death).
- Measure quantitative parameters such as plant height, leaf area, chlorophyll content (using a SPAD meter), and fresh/dry biomass at the end of the experiment.
- Data Analysis:
- For each concentration, calculate the mean and standard error for each measured parameter.
- Plot the response (e.g., % reduction in growth compared to control) against the logarithm of the this compound concentration.
- Use a statistical software package to fit a dose-response curve (e.g., a four-parameter logistic model) and calculate the EC50 value.
Visualizations
Signaling Pathway of Photosystem II Inhibiting Herbicides
The following diagram illustrates the general mechanism of action for PSII inhibitors like this compound and the subsequent downstream effects that lead to phytotoxicity.
Caption: Mechanism of this compound phytotoxicity.
Experimental Workflow for Troubleshooting Unexpected Phytotoxicity
This diagram outlines a logical workflow for investigating the root cause of unexpected phytotoxicity in your experiments.
Caption: Troubleshooting workflow for phytotoxicity.
References
- 1. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 2. mssoy.org [mssoy.org]
- 3. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 4. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 5. caws.org.nz [caws.org.nz]
- 6. extension.psu.edu [extension.psu.edu]
- 7. canr.msu.edu [canr.msu.edu]
- 8. waterquality.colostate.edu [waterquality.colostate.edu]
- 9. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecotoxicological effects of diuron and chlorotoluron nitrate-induced photodegradation products: monospecific and aquatic mesocosm-integrated studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Managing Pests in Gardens: Herbicide phytotoxicity—UC IPM [ipm.ucanr.edu]
- 12. epa.gov [epa.gov]
- 13. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.pageplace.de [api.pageplace.de]
- 15. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 16. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. extension.okstate.edu [extension.okstate.edu]
- 18. hgic.clemson.edu [hgic.clemson.edu]
- 19. bcpc.org [bcpc.org]
- 20. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
Calibration curve linearization for Ethidimuron quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Ethidimuron.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Question: Why is my calibration curve for this compound non-linear?
A non-linear calibration curve is a common issue in chromatographic analysis. Several factors can contribute to this problem. Here’s a systematic guide to troubleshoot the issue:
-
Review Standard Preparation and Handling:
-
Accuracy of Stock Solution: Inaccurate weighing of the reference standard or errors in dilution can lead to incorrect concentrations of your calibration standards. Always use a calibrated analytical balance and Class A volumetric flasks.[1][2]
-
Standard Degradation: this compound, like many organic molecules, can degrade over time. Ensure that your stock solutions are stored properly, typically at low temperatures and protected from light, and are within their expiration date. It is recommended to prepare fresh working standards from the stock solution for each analytical run.
-
Solvent Mismatch: Using a solvent for your standards that is significantly different from your mobile phase can cause poor peak shape and non-linear responses. Whenever possible, prepare your standards in the mobile phase.
-
-
Check for Chromatographic Issues:
-
Detector Saturation: If the concentration of your highest standard is too high, it can saturate the detector, leading to a plateauing of the response and a non-linear curve. If you suspect detector saturation, dilute your highest standard and re-inject. If the curve becomes linear, you have identified the issue.
-
Column Overload: Injecting too high a concentration or volume can overload the analytical column, resulting in peak fronting or tailing and a non-linear response. Try reducing the injection volume or the concentration of your standards.
-
Co-elution: An interfering compound that co-elutes with this compound can contribute to the detector response, causing non-linearity. Review your chromatograms for any signs of co-eluting peaks. A change in the chromatographic method (e.g., gradient, mobile phase composition) may be necessary to resolve the interference.
-
-
Consider Matrix Effects:
-
Signal Suppression or Enhancement: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer or absorb at the same wavelength in a UV detector, leading to signal suppression or enhancement.[3][4] This can cause a linear method in solvent to become non-linear when analyzing samples. To assess this, compare the slope of a calibration curve prepared in a clean solvent with one prepared in a blank sample matrix (matrix-matched calibration).[3][4] A significant difference in the slopes indicates the presence of matrix effects.
-
Question: My this compound peak is tailing or fronting. What should I do?
Poor peak shape can affect the accuracy and precision of your quantification. Here are the common causes and solutions:
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape. Check the column's performance with a standard compound. If performance is poor, it may be time to replace the column.
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical. If this compound is interacting with residual silanols on the column packing, this can cause peak tailing. Adjusting the pH of the mobile phase can help to mitigate these secondary interactions.
-
Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. As a best practice, dissolve your sample in the initial mobile phase.
-
Column Overload: As mentioned previously, injecting too much sample can lead to poor peak shape. Reduce the injection volume or sample concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for an this compound calibration curve?
For HPLC-UV analysis of phenylurea herbicides, a typical linear range is between 0.05 and 1.0 µg/mL. A good starting point for your calibration curve could be a series of standards with concentrations such as 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 µg/mL. The optimal range will depend on the sensitivity of your instrument and the expected concentration of this compound in your samples.
Q2: When should I use a linear vs. a non-linear (e.g., quadratic) calibration curve?
A linear calibration curve is generally preferred due to its simplicity and robustness.[5] Most analytical methods aim to work within the linear dynamic range of the instrument. However, if you have addressed all potential sources of non-linearity (as described in the troubleshooting guide) and your calibration curve still exhibits a slight, reproducible curve, a quadratic fit might be appropriate.[6][7][8] It is crucial to validate the use of a quadratic model by demonstrating that it provides a better fit to the data and improves the accuracy of quantification, especially at the lower and upper ends of the calibration range. Regulatory guidelines often have specific requirements for the use of non-linear calibration curves.
Q3: How can I minimize matrix effects in my this compound analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Sample Preparation: Employ a robust sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[3]
-
Internal Standard: Use a stable isotope-labeled internal standard of this compound if available. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte signal.
-
Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound is still above the limit of quantification (LOQ).
Q4: What are the key parameters to assess during method validation for this compound quantification?
A full method validation should be performed to ensure the reliability of your results. Key parameters to evaluate include:
-
Linearity: Assess the relationship between the concentration and the instrument response over a defined range. The coefficient of determination (r²) should typically be ≥ 0.99.
-
Accuracy: Determine the closeness of your measured values to the true values. This is often assessed by analyzing spiked samples at different concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should generally be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a stock solution and a series of working calibration standards.
Materials:
-
This compound certified reference material (CRM)
-
Acetonitrile (HPLC grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Preparation of 100 µg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of acetonitrile to dissolve the solid.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the purity of the CRM and the exact weight.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Preparation of Working Calibration Standards (0.05 - 1.0 µg/mL):
-
Prepare an intermediate stock solution of 10 µg/mL by diluting 10 mL of the 100 µg/mL stock solution to 100 mL with acetonitrile in a volumetric flask.
-
Use the 10 µg/mL intermediate stock solution to prepare the working calibration standards as described in the table below.
-
| Target Concentration (µg/mL) | Volume of 10 µg/mL Stock (mL) | Final Volume (mL) | Diluent |
| 1.0 | 1.0 | 10 | Acetonitrile |
| 0.75 | 0.75 | 10 | Acetonitrile |
| 0.5 | 0.5 | 10 | Acetonitrile |
| 0.25 | 2.5 | 100 | Acetonitrile |
| 0.1 | 1.0 | 100 | Acetonitrile |
| 0.05 | 0.5 | 100 | Acetonitrile |
Data Presentation
Table 1: Comparison of Linear and Quadratic Calibration Models
This table shows a hypothetical dataset for an this compound calibration curve that exhibits slight non-linearity. It compares the back-calculated concentrations and residuals for both a linear and a quadratic fit.
| Nominal Conc. (µg/mL) | Instrument Response (Area Counts) | Linear Fit - Calculated Conc. (µg/mL) | Linear Fit - % Residual | Quadratic Fit - Calculated Conc. (µg/mL) | Quadratic Fit - % Residual |
| 0.05 | 4850 | 0.055 | 10.0% | 0.051 | 2.0% |
| 0.10 | 9950 | 0.108 | 8.0% | 0.102 | 2.0% |
| 0.25 | 24500 | 0.260 | 4.0% | 0.251 | 0.4% |
| 0.50 | 48000 | 0.505 | 1.0% | 0.500 | 0.0% |
| 0.75 | 70500 | 0.738 | -1.6% | 0.745 | -0.7% |
| 1.00 | 91000 | 0.950 | -5.0% | 0.995 | -0.5% |
| r² | 0.9985 | 0.9999 |
In this example, the quadratic fit provides a higher r² value and lower residuals, particularly at the extremes of the concentration range, suggesting it is a more appropriate model for this dataset.
Table 2: Assessment of Matrix Effect on this compound Quantification
This table illustrates how to calculate the matrix effect by comparing the slopes of calibration curves prepared in solvent and in a blank sample matrix.
| Concentration (µg/mL) | Response in Solvent (Area Counts) | Response in Matrix (Area Counts) |
| 0.05 | 4900 | 3950 |
| 0.10 | 9850 | 8050 |
| 0.25 | 24800 | 20100 |
| 0.50 | 49500 | 40500 |
| 0.75 | 74200 | 60300 |
| 1.00 | 99000 | 81000 |
| Slope | 98500 | 80500 |
| r² | 0.9998 | 0.9995 |
Calculation of Matrix Effect (%):
Matrix Effect (%) = ( (Slope in Matrix / Slope in Solvent) - 1 ) * 100 Matrix Effect (%) = ( (80500 / 98500) - 1 ) * 100 = -18.3%
A matrix effect of -18.3% indicates signal suppression. A value greater than 0 would indicate signal enhancement. A value between -20% and +20% is often considered acceptable, but this can vary depending on the specific method and regulatory requirements.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for a non-linear calibration curve.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. phytotechlab.com [phytotechlab.com]
- 3. waters.com [waters.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 7. Rational for Quadratic or Linear curves... - Chromatography Forum [chromforum.org]
- 8. Method Linearity | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Mode of Action of Ethidimuron and Diuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal modes of action of Ethidimuron and Diuron. Both compounds belong to the urea family of herbicides and are known to act by inhibiting photosynthesis. This document synthesizes available data to facilitate an objective comparison of their mechanisms.
Mechanism of Action: Inhibition of Photosystem II
This compound and Diuron share a common primary mode of action: the inhibition of photosynthetic electron transport in Photosystem II (PSII).[1][2][3] They achieve this by binding to the D1 protein, a key component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[1][2][4][5][6]
Specifically, these herbicides competitively inhibit the binding of plastoquinone (PQ) at the Q(_B) binding site on the D1 protein.[6] This blockage prevents the transfer of electrons from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)). The interruption of this electron flow halts the production of ATP and NADPH, which are essential for CO(_2) fixation and, consequently, plant growth.[3] The blockage of the electron transport chain also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis, necrosis, and plant death.[3]
Quantitative Data on Photosystem II Inhibition
While direct comparative efficacy data for this compound and Diuron from a single study is limited, the following table summarizes reported IC(_50) values for Diuron from various studies. The IC(_50) value represents the concentration of the herbicide required to inhibit 50% of the photosystem II activity. It is important to note that these values can vary depending on the experimental conditions, such as the plant species, growth stage, and the specific assay used.
| Herbicide | Target Species/System | IC50 Value | Reference |
| Diuron | Aphanocapsa 6308 (cyanobacterium) membranes | 6.8 x 10-9 M | [7] |
| Diuron | Spinach chloroplasts | 1.9 µM | [8] |
| Diuron | Freshwater biofilms | EC50: 7 to 36 µg/L (for growth inhibition) | [9] |
| Diuron | Halophila ovalis (seagrass) | 2.1 - 3.5 µg/L | [10] |
| Diuron | Acropora millepora (coral) | EC50: 2.56 - 19.4 µg/L (for net photosynthesis) | [11] |
No directly comparable IC50 data for this compound was found in the reviewed literature.
Visualizing the Mode of Action and Experimental Workflow
To better understand the shared mechanism of these herbicides and the methods used to study them, the following diagrams are provided.
Experimental Protocols
The following is a synthesized protocol for determining the inhibitory effects of herbicides like this compound and Diuron on Photosystem II, based on common methodologies for assessing PSII inhibitors.[6][12]
Objective: To determine the concentration of this compound or Diuron that causes 50% inhibition (IC(_50)) of Photosystem II electron transport in isolated thylakoids.
1. Plant Material and Growth
-
Grow a susceptible plant species (e.g., spinach, pea) under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).
-
Use young, healthy leaves for thylakoid isolation.
2. Thylakoid Isolation
-
Homogenize fresh leaf tissue in a cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl(_2), 2 mM EDTA, 10 mM NaF, and 0.1% BSA).
-
Filter the homogenate through several layers of cheesecloth or nylon mesh.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2 mM MgCl(_2)) to induce osmotic shock and release thylakoids.
-
Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes) to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a suitable assay buffer and determine the chlorophyll concentration spectrophotometrically.
3. Herbicide Treatment
-
Prepare stock solutions of this compound and Diuron in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the stock solutions to create a range of concentrations for the assay.
4. Measurement of Photosystem II Activity (Chlorophyll Fluorescence)
-
Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence.
-
Add the isolated thylakoids to the assay buffer in the fluorometer cuvette.
-
Measure the initial fluorescence (F(_o)) and the maximum fluorescence (F(_m)) after a saturating light pulse in the absence of the herbicide (control).
-
Add different concentrations of the herbicide to the thylakoid suspension and incubate for a specific period in the dark.
-
Measure the variable fluorescence (F(_v) = F(_m) - F(_o)) for each herbicide concentration.
-
The inhibition of PSII activity can be calculated as the decrease in the F(_v)/F(_m) ratio.
5. Data Analysis
-
Plot the percentage of PSII inhibition against the logarithm of the herbicide concentration.
-
Use a suitable regression model (e.g., a sigmoidal dose-response curve) to fit the data.
-
Determine the IC(_50) value, which is the concentration of the herbicide that causes a 50% reduction in the F(_v)/F(_m) ratio compared to the untreated control.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 10. Item - Diuron concentrations that inhibit 50% (IC50) and 10% (IC10) quantum yields in different sample arrangements of H. ovalis. - Public Library of Science - Figshare [plos.figshare.com]
- 11. nesptropical.edu.au [nesptropical.edu.au]
- 12. Detection and Quantification of Photosystem II Inhibitors Using the Freshwater Alga Desmodesmus subspicatus in Combination with High-Performance Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ethidimuron and Tebuthiuron: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the herbicidal efficacy of Ethidimuron and Tebuthiuron. Both are substituted urea herbicides renowned for their broad-spectrum, soil-applied, and long-lasting weed control. This document synthesizes available experimental data to facilitate an informed assessment of their relative performance, mechanisms of action, and environmental fate.
General Properties and Mechanism of Action
This compound and Tebuthiuron belong to the urea class of herbicides and share a common mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[1][2] They are absorbed by the plant roots and translocated through the xylem to the leaves and stems, where they interfere with the photosynthetic process.[1][3]
By binding to the D1 protein in the PSII complex, these herbicides block the electron flow from plastoquinone QA to QB.[1] This interruption of the electron transport chain halts the production of ATP and NADPH, essential energy carriers for carbon fixation. The subsequent build-up of highly reactive molecules leads to lipid and protein membrane destruction, resulting in cellular leakage, chlorophyll loss (chlorosis), tissue death (necrosis), and ultimately, plant death.[1]
Comparative Efficacy and Weed Control Spectrum
While direct comparative field studies under identical conditions are limited in the available literature, the efficacy of both herbicides can be inferred from various dose-response experiments on different weed species.
Tebuthiuron is widely recognized for its effectiveness against a broad spectrum of woody plants, brush, and herbaceous weeds.[2][3][4] It is particularly valued for the control of deep-rooted perennial woody species in rangelands and non-crop areas.[3]
This compound has been used for total vegetation control in non-crop areas such as industrial sites and railways. Its spectrum of controlled weeds is also broad, though specific quantitative efficacy data is less prevalent in recent scientific literature.
Table 1: Herbicidal Efficacy Data for Tebuthiuron
| Target Weed Species | Application Rate (kg a.i./ha) | Control/Canopy Reduction (%) | Time After Treatment | Study Reference |
| Whitebrush (Aloysia gratissima) | 2.24 | Excellent | - | [3] |
| Spiny hackberry (Celtis ehrenbergiana) | 2.24 | >90 | 2 years | [3] |
| Berlandier wolfberry (Lycium berlandieri) | 2.24 | Excellent | - | [3] |
| Huisache (Acacia farnesiana) | 2.0 | 24 (plant kill) | 19 months | [3] |
| Huisache (Acacia farnesiana) | 3.36 | 66 (plant kill) | 19 months | [3] |
| Guajillo (Acacia berlandieri) | 1.12 | 55-76 | 1 year | [3] |
| Twisted acacia (Acacia tortuosa) | 2.24 | 57 | 2 years | [3] |
| Amaranthus species | 0.284 | 95 | 28 days | [5] |
Physicochemical Properties and Environmental Fate
The environmental behavior of this compound and Tebuthiuron, particularly their persistence and mobility in soil, is a critical factor in their application and potential for off-target effects.
Table 2: Physicochemical Properties
| Property | This compound | Tebuthiuron |
| Chemical Formula | C₇H₁₂N₄O₃S₂ | C₉H₁₆N₄OS |
| Molar Mass | 264.33 g/mol | 228.32 g/mol |
| Water Solubility | - | 2.5 g/L at 20°C[6] |
| Vapor Pressure | - | - |
Table 3: Soil Persistence and Mobility
| Parameter | This compound | Tebuthiuron |
| Soil Half-life (DT₅₀) | Data not available | 20 to >365 days, highly variable with conditions[6][7][8] |
| Soil Sorption Coefficient (K_d) | Data not available | 0.002 to 3.6 L/kg, varies with soil type[9] |
| Organic Carbon-Normalized Sorption Coefficient (K_oc) | Data not available | 80 - 130 mL/g[6][9] |
Tebuthiuron exhibits a long half-life in soil, ranging from several months to over a year, depending on environmental conditions such as rainfall and soil type.[6][7][9] Its mobility in soil is considered high to very high, as indicated by its Koc values.[9] Adsorption of Tebuthiuron increases with higher organic carbon and clay content in the soil.[6][9]
Experimental Protocols
Herbicide Efficacy Bioassay (Greenhouse)
This protocol outlines a general procedure for determining the dose-response of a weed species to a soil-applied herbicide.
-
Soil Preparation: A consistent soil type (e.g., sandy loam) is sieved and air-dried.
-
Potting: Uniform pots (e.g., 500 cm³) are filled with a measured amount of the prepared soil.
-
Herbicide Application: The herbicide is applied to the soil surface at a range of concentrations. This is typically done using a calibrated sprayer to ensure even distribution. A control group with no herbicide application is included.
-
Sowing: A bioindicator plant species (e.g., cucumber, Cucumis sativus) is sown at a consistent depth and density in each pot.[6]
-
Incubation: Pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity. Daily irrigation is provided to maintain soil moisture near field capacity.
-
Data Collection: At a predetermined time after emergence (e.g., 21 days), various parameters are measured, including:
-
Phytotoxicity: A visual assessment of plant injury on a scale of 0% (no injury) to 100% (plant death).[6]
-
Plant Height: The height of the plants is measured.
-
Shoot Dry Matter: The above-ground plant material is harvested, dried in an oven until a constant weight is achieved, and then weighed.
-
-
Data Analysis: The collected data (phytotoxicity, plant height, and dry matter) are expressed as a percentage relative to the control. Dose-response curves are then generated to determine the effective dose required to cause a 50% reduction in a measured parameter (ED₅₀).
Soil Column Leaching Study (Laboratory)
This protocol is based on the OECD Guideline 312 for assessing the mobility of chemicals in soil.[10]
-
Column Preparation: Glass or PVC columns (e.g., 30 cm long) are packed uniformly with the desired soil type. The soil is then saturated with a solution of 0.01M CaCl₂.[10]
-
Herbicide Application: The test herbicide is applied to the top of the soil column. A radiolabeled (e.g., ¹⁴C) version of the herbicide is often used to facilitate tracking.[10]
-
Simulated Rainfall: A controlled "rainfall" of 0.01M CaCl₂ is applied to the top of the column over a set period (e.g., 48 hours).[10]
-
Leachate Collection: The liquid that passes through the column (leachate) is collected at regular intervals.
-
Soil Sectioning: After the simulated rainfall, the soil column is carefully sectioned into segments of a defined length (e.g., 5 cm).
-
Analysis: The concentration of the herbicide and its degradation products in both the leachate and each soil segment is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds).
-
Data Interpretation: The results provide a profile of the herbicide's mobility through the soil column, indicating its potential to leach into deeper soil layers.
Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence
Chlorophyll fluorescence measurement is a non-invasive technique to assess the impact of PSII-inhibiting herbicides.
-
Plant Preparation: Plants are treated with the herbicide and a control group is left untreated.
-
Dark Adaptation: Before measurement, the treated leaves are dark-adapted for a minimum of 30 minutes. This allows all reaction centers of PSII to be in an "open" state.[11]
-
Measurement: A portable fluorometer (e.g., a Handy-PEA) is used to measure the chlorophyll fluorescence induction curve (OJIP transient). A saturating light pulse is applied to the leaf, and the resulting fluorescence emission is recorded over time.[11]
-
Parameter Calculation: Several fluorescence parameters are calculated from the OJIP transient, including:
-
F₀: Minimum fluorescence (all reaction centers are open).
-
Fₘ: Maximum fluorescence (all reaction centers are closed).
-
Fᵥ/Fₘ (Maximum Quantum Yield of PSII): Calculated as (Fₘ - F₀) / Fₘ. A decrease in this value indicates stress on the photosynthetic apparatus.[11]
-
-
Data Analysis: The fluorescence parameters of the herbicide-treated plants are compared to those of the control plants. A significant reduction in Fᵥ/Fₘ in the treated plants is a direct indication of the inhibition of PSII.
Visualizations
Caption: Signaling pathway of Photosystem II inhibition by this compound and Tebuthiuron.
Caption: Experimental workflow for a greenhouse herbicide efficacy bioassay.
Caption: Workflow for a laboratory soil column leaching experiment.
Conclusion
Both this compound and Tebuthiuron are effective, soil-applied herbicides that function by inhibiting Photosystem II. Tebuthiuron is well-documented for its broad-spectrum control of woody and herbaceous weeds, with considerable data available on its efficacy and environmental fate. Quantitative data on the specific efficacy and soil behavior of this compound is less prevalent in the reviewed scientific literature, which limits a direct, robust quantitative comparison. The provided experimental protocols offer standardized methods for evaluating the key performance indicators of these and other soil-applied herbicides. Further research directly comparing these two active ingredients under the same experimental conditions would be beneficial for a more definitive assessment of their relative efficacy.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. researchgate.net [researchgate.net]
- 3. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 4. EXTOXNET PIP - TEBUTHIURON [extoxnet.orst.edu]
- 5. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Evaluation of the efficacy of glyphosate plus urea phosphate in the greenhouse and the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. oecd.org [oecd.org]
A Comparative Guide to Analytical Methods for Ethidimuron Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of the herbicide Ethidimuron in various environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and risk assessment. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is objectively compared, supported by experimental data from peer-reviewed studies, to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound determination is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related phenylurea herbicides.
| Analytical Method | Matrix | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV [1] | Soil | > 0.99 | ~100 | Not Reported | 2 - 3 µg/kg | 8 - 10 µg/kg |
| GC-MS | Plants | Not Reported | 73 - 108 | < 22 | 0.5 - 5.0 ng/mL | Not Reported |
| LC-MS/MS | Soil | > 0.99 | 72.6 - 119 | < 20 | 0.003 µg/g | 0.01 µg/g |
Note: Data for GC-MS and LC-MS/MS are for other phenylurea herbicides and are provided as an estimation of potential performance for this compound analysis. In-house validation is recommended.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in soil samples.[1]
1. Sample Preparation (Fluidized-Bed Extraction) [1]
-
Extraction: Mix 75 g of soil with 150 mL of a 60:40 (v/v) acetone/water mixture. Perform fluidized-bed extraction at 110°C for three cycles (total time = 95 min).
-
Cleanup: Purify the extract using a 500 mg silica Solid Phase Extraction (SPE) cartridge.
2. Chromatographic Conditions [1]
-
Column: C18 Purosphere (250 mm x 4 mm i.d.)
-
Mobile Phase: Gradient elution with a phosphoric acid aqueous solution (pH 2.2) and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 282 nm
3. Validation Parameters [1]
-
Linearity: 0.5 - 50 mg/L
-
Recovery: Approximately 100%
-
LOD: 2 - 3 µg/kg of dry soil
-
LOQ: 8 - 10 µg/kg of dry soil
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of phenylurea herbicides and would require optimization for this compound.
1. Sample Preparation (QuEChERS-based Extraction) [2]
-
Extraction: Homogenize 10-15 g of the sample with water. Add acetonitrile and QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate). Shake vigorously and centrifuge.
-
Cleanup: Take an aliquot of the acetonitrile supernatant and perform dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18). Centrifuge and collect the supernatant.
2. Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from matrix components.
-
MS Interface Temperature: 280 - 300°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is suitable for trace-level analysis of this compound in complex matrices.[2][3]
1. Sample Preparation (QuEChERS-based Extraction) [2]
-
Follow the same extraction and cleanup procedure as described for the GC-MS method.
2. Chromatographic Conditions [3]
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
3. Mass Spectrometry Conditions [3]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for phenylurea herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined.
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical method, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound analysis using HPLC-UV.
Caption: General experimental workflow for phenylurea herbicide analysis using GC-MS.
Caption: General experimental workflow for phenylurea herbicide analysis using LC-MS/MS.
References
Validating Ethidimuron Quantification: A Comparison of Analytical Methods Using Certified Reference Materials
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of herbicides like Ethidimuron is paramount. This guide provides an objective comparison of common analytical methods for this compound quantification, emphasizing the critical role of Certified Reference Materials (CRMs) in method validation. Experimental data from various studies are presented to support the comparison, offering a clear perspective on the performance of each technique.
This compound is a pre-emergence herbicide used to control broadleaf and grassy weeds.[1] Its presence in environmental and food samples is closely monitored to ensure compliance with regulatory limits.[1] Accurate and reliable analytical methods are therefore essential. The validation of these methods using high-purity, certified reference materials ensures the integrity of the generated data.[1][2]
Experimental Protocols for Method Validation
The validation of an analytical method for this compound quantification, whether by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), follows a structured protocol to ensure its suitability for the intended purpose.
Objective: To validate an analytical method for the accurate quantification of this compound in a specific matrix (e.g., soil, water, food products) using a Certified Reference Material.
Materials:
-
High-purity solvents (e.g., acetonitrile, methanol, water) suitable for the chosen chromatographic method.
-
Blank matrix samples (e.g., soil, water) free of this compound.
-
Analytical column (e.g., C18 for reverse-phase chromatography).[3][4]
-
Standard laboratory equipment, including volumetric flasks, pipettes, vials, and a centrifuge.
-
Analytical instrumentation (HPLC-UV or LC-MS/MS system).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations. The concentration range should encompass the expected levels of this compound in the samples.[3][4]
-
-
Sample Preparation and Extraction:
-
For solid samples like soil, a representative sample is weighed and extracted with an appropriate solvent system. A common method involves fluidized-bed extraction with an acetone/water mixture.[3][4] For liquid samples, a direct injection or a liquid-liquid extraction may be employed.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[3][4]
-
-
Instrumental Analysis:
-
Set up the HPLC-UV or LC-MS/MS system with the appropriate column and mobile phase.
-
For HPLC-UV, detection is typically performed at a wavelength of 282 nm.[3][4]
-
For LC-MS/MS, the instrument is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[5]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the extracted blank matrix samples to check for interferences.
-
Inject the spiked matrix samples (prepared by adding a known amount of this compound CRM to blank matrix samples) to determine recovery and precision.
-
-
Data Analysis and Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve by plotting the instrument response against the concentration of the standards. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[3][6]
-
Accuracy (Recovery): Calculate the percentage recovery of this compound from the spiked matrix samples. Recovery values are typically expected to be within a range of 70-120%.[3][6]
-
Precision (Repeatability and Intermediate Precision): Evaluate the precision by calculating the relative standard deviation (RSD) of replicate measurements of the spiked samples. RSD values should ideally be below 15-20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified by the method.
-
Comparison of Analytical Methods
The choice of analytical method for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of HPLC-UV and LC-MS/MS methods based on published data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 (0.5-50 mg/L)[3][4] | > 0.99[5][6] |
| Accuracy (Recovery) | Close to 100% in spiked soil samples[3][4] | 76.2% to 107.9% in various matrices[3] |
| Limit of Detection (LOD) | 2-3 µg/kg in dry soil[3][4] | Significantly lower than HPLC-UV, often in the low µg/kg range. |
| Limit of Quantification (LOQ) | 8-10 µg/kg in dry soil[3][4] | Can be as low as 0.01 mg/kg in certain matrices.[5] |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds in complex matrices. | Excellent, due to the specificity of MRM transitions.[5] |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High, especially with modern UPLC systems.[5] |
Method Validation Workflows
The following diagrams illustrate the key steps in validating an analytical method for this compound quantification.
Caption: General workflow for validating an this compound quantification method.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Conclusion
The validation of analytical methods using certified reference materials is a fundamental requirement for generating accurate and defensible data for this compound quantification. While HPLC-UV offers a cost-effective and reliable method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred choice for trace-level detection and analysis in complex matrices. The selection of the most appropriate method should be based on the specific analytical requirements, including the nature of the sample, the expected concentration range of this compound, and the available instrumentation. The experimental protocols and performance data presented in this guide offer a valuable resource for laboratories seeking to establish and validate robust methods for this compound analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound | CAS 30043-49-3 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. [Simultaneous determination of ethephon, thidiazuron, diuroN residues in cotton by using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethidimuron and Other Thiadiazolylurea Herbicides
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Ethidimuron with other prominent thiadiazolylurea herbicides, including Thidimuron, Diuron, and Tebuthiuron. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of their performance, supported by experimental data and methodologies.
Overview of Thiadiazolylurea Herbicides
Thiadiazolylurea herbicides are a class of chemical compounds widely used in agriculture for weed control. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). By binding to the D1 protein of the PSII complex in chloroplasts, these herbicides block the electron transport chain, thereby halting the plant's ability to produce energy. This disruption leads to a cascade of cellular damage, ultimately causing the plant to die. While sharing a common mechanism, individual herbicides within this class exhibit variations in their herbicidal activity, selectivity, and application spectrum.
Comparative Performance and Efficacy
The herbicidal efficacy of this compound, Thidimuron, Diuron, and Tebuthiuron varies based on the target weed species, application rate, and environmental conditions. The following tables summarize available quantitative data on their performance.
Table 1: Herbicidal Efficacy of Diuron on Broadleaf Weeds
| Target Weed Species | Herbicide | Application Rate (g a.i./ha) | Weed Control (%) | Reference |
| Amaranthus hybridus | Diuron | 221 | 80 | [1] |
| Amaranthus hybridus | Diuron | 284 | 95 | [1] |
| Amaranthus lividus | Diuron | 221 | 80 | [1] |
| Amaranthus lividus | Diuron | 284 | 95 | [1] |
| Amaranthus viridis | Diuron | 221 | 80 | [1] |
| Amaranthus viridis | Diuron | 284 | 95 | [1] |
| Amaranthus spinosus | Diuron | 221 | 80 | [1] |
| Amaranthus spinosus | Diuron | 284 | 95 | [1] |
Table 2: Application Rates for Total Vegetation Control
| Herbicide | Application Rate | Target Vegetation |
| This compound | Not specified in fragments | Total vegetation[2] |
| Tebuthiuron | 2.24 kg/ha | Mixed brush and whitebrush |
Table 3: Use and Application Rates of Thidiazuron as a Herbicide/Defoliant
| Herbicide | Primary Use | Application Rate | Target Crop |
| Thidiazuron | Cotton Defoliant | 150-300 g/ha | Cotton[3] |
| Thidiazuron | Plant Growth Regulator | 5 nM - 50 µM | Soybean callus, radish cotyledon[4] |
Mechanism of Action: Photosystem II Inhibition
The primary target for thiadiazolylurea herbicides is the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. These herbicides act as competitive inhibitors, binding to the plastoquinone (PQ) binding site on the D1 protein.[5] This binding event blocks the electron flow from the primary electron acceptor QA to PQ, effectively halting the photosynthetic electron transport chain.[5] The subsequent buildup of highly reactive molecules leads to lipid peroxidation and membrane damage, causing cellular leakage and ultimately, plant death.[6]
Experimental Protocols
This protocol outlines a general procedure for evaluating the efficacy of herbicides in a controlled greenhouse environment.
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Apply herbicides at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be done using a cabinet sprayer to ensure uniform coverage. Include an untreated control group.
-
Experimental Design: Use a randomized complete block design with multiple replications for each treatment.
-
Data Collection: At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete kill).[7] Additionally, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR50 (the herbicide concentration required to reduce plant growth by 50%).
This protocol describes a method to measure the inhibitory effect of herbicides on the photosynthetic electron transport chain.
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach leaves) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Herbicide Treatment: Add varying concentrations of the test herbicide to the reaction mixture. Include a control without any herbicide.
-
Measurement: Expose the reaction mixtures to a light source and measure the rate of DCPIP reduction spectrophotometrically. The reduction of DCPIP is indicated by a decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Calculate the percent inhibition of the electron transport rate for each herbicide concentration compared to the control. Determine the I50 value, which is the herbicide concentration that causes 50% inhibition of the electron transport rate.
Concluding Remarks
This compound and other thiadiazolylurea herbicides are potent inhibitors of photosynthesis, making them effective tools for vegetation management. While they share a common mode of action, their efficacy, selectivity, and primary applications differ. Diuron is widely used for selective weed control in various crops, with substantial data available on its dose-dependent efficacy against broadleaf weeds. Tebuthiuron is a non-selective herbicide primarily used for the control of woody plants and total vegetation, valued for its long residual activity. Thidiazuron's primary role is as a cotton defoliant, though it possesses herbicidal properties, often utilized in combination with Diuron. This compound is also employed for total vegetation control, though more specific comparative efficacy data would be beneficial for a more granular assessment. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the nuanced differences in the performance of these herbicides. Future research should focus on direct, side-by-side comparisons under standardized conditions to generate a more comprehensive dataset for informed decision-making in research and development.
References
- 1. scielo.br [scielo.br]
- 2. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 3. Using method for Thidiazuron-Used on Different Plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Ethidimuron Validation: Isotope Dilution Mass Spectrometry vs. Conventional LC-MS/MS
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in Ethidimuron quantification, Isotope Dilution Mass Spectrometry (IDMS) presents a superior analytical approach compared to conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of these methodologies, supported by experimental data from established analytical techniques for pesticides.
This compound, a thiadiazolylurea herbicide, requires precise and accurate quantification for environmental monitoring, residue analysis in food products, and toxicological studies.[1][2][3] While various methods based on liquid chromatography are employed for its analysis, the choice of quantification strategy significantly impacts the reliability of the results. This guide will delve into the technical nuances of IDMS and conventional LC-MS/MS, offering a clear perspective on their respective performances.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a primary ratio method that relies on the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, a stable isotope-labeled this compound) to the sample at the beginning of the analytical process. This labeled internal standard, which is chemically identical to the analyte but has a different mass, acts as a perfect internal standard, co-eluting with the native analyte and experiencing the same sample preparation losses and ionization effects. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and variations in instrument response.
Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of Isotope Dilution Mass Spectrometry (inferred from its application to other small molecules) and conventional Liquid Chromatography-Tandem Mass Spectrometry for the analysis of this compound.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | Conventional LC-MS/MS |
| Principle | Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard.[4][5] | Quantification based on the signal intensity of the native analyte, often with a structurally similar (but not identical) internal standard or external calibration.[6][7] |
| Accuracy & Precision | High accuracy and precision due to effective correction for sample loss and matrix effects.[8][9] | Accuracy and precision can be compromised by matrix effects and incomplete recovery during sample preparation. |
| Matrix Effect | Significantly minimizes or eliminates matrix effects.[4][9] | Susceptible to ion suppression or enhancement, leading to inaccurate quantification. |
| Recovery | Does not require 100% recovery as the ratio of analyte to internal standard remains constant. | Dependent on high and reproducible recovery through sample preparation. |
| Limit of Detection (LOD) | Comparable to sensitive LC-MS/MS methods. | Typically in the range of 2-3 µg/kg in soil.[10] |
| Limit of Quantification (LOQ) | Comparable to sensitive LC-MS/MS methods. | Typically in the range of 8-10 µg/kg in soil.[10] |
| Linearity | Excellent linearity over a wide dynamic range. | Good linearity is achievable but can be affected by matrix interferences. Calibration curves are typically linear in the 0.5-50 mg/L range.[10] |
| Cost & Complexity | Higher initial cost due to the requirement of a synthesized isotopically labeled internal standard. The methodology is more complex to set up. | Lower initial cost and simpler to implement. |
Experimental Protocols
Isotope Dilution Mass Spectrometry (IDMS) Protocol for this compound
This protocol is a representative workflow for the analysis of this compound using IDMS, based on established principles and existing LC-MS/MS methods for pesticides.
1. Sample Preparation:
- Weigh a homogenized sample (e.g., 5g of soil or 10g of a food matrix).
- Spike the sample with a known amount of a stable isotope-labeled this compound internal standard (e.g., ¹³C₆-Ethidimuron).
- Allow the sample and internal standard to equilibrate.
- Perform extraction using an appropriate solvent system (e.g., acetone/water mixture). Techniques like fluidized-bed extraction (FBE) or QuEChERS can be employed.[11][12][13]
- Centrifuge the extract and collect the supernatant.
- Purify the extract using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or silica).[10]
- Evaporate the purified extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the precursor-to-product ion transitions for both native this compound (e.g., m/z 265.0 -> 114.0) and the isotopically labeled internal standard.[1]
- Optimize collision energies and other MS parameters for maximum signal intensity.
3. Quantification:
- Calculate the ratio of the peak area of the native this compound to the peak area of the isotopically labeled internal standard.
- Determine the concentration of this compound in the original sample using a calibration curve prepared with known amounts of native this compound and a constant amount of the internal standard.
Conventional LC-MS/MS Protocol for this compound
This protocol represents a typical workflow for the analysis of this compound using a conventional LC-MS/MS method.
1. Sample Preparation:
- Weigh a homogenized sample.
- (Optional) Spike the sample with a structurally similar internal standard if used.
- Perform extraction as described in the IDMS protocol.
- Purify the extract using SPE.[10]
- Evaporate and reconstitute the sample.
2. LC-MS/MS Analysis:
- The LC-MS/MS conditions are generally the same as for the IDMS method.
3. Quantification:
- External Standard Calibration: Prepare a series of calibration standards of this compound in a solvent or a matrix blank. Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
- Internal Standard Calibration (non-isotopic): A known amount of a structurally similar compound is added to all samples and calibration standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualizing the Workflows
Caption: Workflow for this compound analysis using Isotope Dilution Mass Spectrometry (IDMS).
Caption: Workflow for this compound analysis using conventional LC-MS/MS.
Conclusion
For the validation of this compound, Isotope Dilution Mass Spectrometry offers unparalleled accuracy and precision by effectively mitigating matrix effects and variability in sample recovery. While conventional LC-MS/MS methods are widely used and can provide acceptable results, they are more susceptible to analytical errors that can compromise data quality. For applications demanding the highest level of confidence in analytical results, such as regulatory submissions, clinical studies, and reference material certification, IDMS is the recommended methodology. The initial investment in isotopically labeled standards is offset by the generation of more reliable and defensible data.
References
- 1. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. [Simultaneous determination of ethephon, thidiazuron, diuroN residues in cotton by using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 10. Simultaneous determination of this compound, methabenzthiazuron, and their two major degradation products in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to Inter-Laboratory Analysis of Ethidimuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of ethidimuron, a phenylurea herbicide. In the absence of a formal inter-laboratory comparison (ILC) study specifically for this compound, this document synthesizes validation data from studies on structurally similar compounds, particularly other phenylurea herbicides, to offer a performance comparison of common analytical techniques. The objective is to assist laboratories in selecting appropriate methods and to provide a framework for evaluating analytical performance.
The principles of ILCs involve the simultaneous analysis of identical samples by multiple laboratories to assess the performance and comparability of analytical methods.[1] Proficiency testing, a key component of ILCs, often uses Z-scores to evaluate a laboratory's results against a consensus mean, with scores between -2.0 and +2.0 generally considered satisfactory.[2] The validation of analytical methods is a prerequisite for their routine use and for participation in such comparison studies.[3] Key validation parameters, as outlined in various international guidelines, include specificity, linearity, precision, recovery (accuracy), and limits of detection (LOD) and quantification (LOQ).[4]
Quantitative Performance of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the matrix (e.g., soil, water), the required sensitivity, and the available instrumentation. The following tables summarize typical performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on data for analogous phenylurea herbicides.
Table 1: Comparison of Method Performance for Phenylurea Herbicide Analysis in Soil
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Limit of Detection (LOD) | ~0.04 mg/kg | ~0.003 mg/kg |
| Limit of Quantification (LOQ) | ~0.13 mg/kg | ~0.010 mg/kg |
| Precision (RSD) | < 15% | < 10% |
Data synthesized from studies on diuron, a structurally similar phenylurea herbicide.[5][6][7]
Table 2: Comparison of Method Performance for Phenylurea Herbicide Analysis in Water
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999 |
| Recovery (%) | 70 - 120% | 90 - 110% |
| Limit of Detection (LOD) | ~0.5 - 10 ng/L | ~0.1 - 1 ng/L |
| Limit of Quantification (LOQ) | ~1.8 - 29 ng/L | ~0.5 - 5 ng/L |
| Precision (RSD) | < 20% | < 15% |
Data synthesized from multi-residue pesticide analysis studies in water.[4][8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results and for comparing performance across laboratories. Below are generalized methodologies for the key analytical techniques.
Sample Preparation (Soil)
A representative soil sample is air-dried and sieved. A subsample (e.g., 10 g) is extracted with a suitable solvent mixture, such as methanol and water, often with the aid of sonication or accelerated solvent extraction (ASE). The extract is then centrifuged or filtered. For LC-MS/MS analysis, the extract may be diluted before injection. For HPLC-UV, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
Sample Preparation (Water)
Water samples are typically filtered to remove suspended particles. For GC-MS and LC-MS/MS analysis, a pre-concentration step is often required to achieve the necessary sensitivity. This is commonly done using solid-phase extraction (SPE). The analytes are eluted from the SPE cartridge with a small volume of an organic solvent, which is then evaporated and reconstituted in a suitable solvent for injection.
HPLC-UV Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 240-254 nm).
-
Quantification: Based on an external standard calibration curve prepared in a matrix-matched solvent.
GC-MS Analysis
-
Chromatographic Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode is commonly used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Based on an internal or external standard calibration curve.
LC-MS/MS Analysis
-
Chromatographic Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for phenylurea herbicides.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Two specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.
-
Quantification: An internal standard is often used to correct for matrix effects and variations in instrument response. Calibration is performed using matrix-matched standards.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison and a typical analytical workflow for this compound.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: General Analytical Workflow for this compound.
References
- 1. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis | MDPI [mdpi.com]
- 3. Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS [scirp.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. epa.gov [epa.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ethidimuron's Performance in the Landscape of Photosystem II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethidimuron's performance relative to other photosystem II (PSII) inhibitors, a critical class of herbicides that target the photosynthetic electron transport chain. By examining their inhibitory activity, mechanism of action, and the experimental protocols used for their evaluation, this document aims to provide a valuable resource for researchers in agrochemical development and plant biology.
Mechanism of Action: Targeting the D1 Protein
This compound, a thiadiazolylurea herbicide, shares a common mechanism of action with other PSII inhibitors. These herbicides disrupt photosynthesis by binding to the D1 protein, a core component of the PSII complex located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the production of ATP and NADPH necessary for CO2 fixation and plant growth. The interruption of the electron transport chain leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.
Different chemical classes of PSII inhibitors, while all targeting the D1 protein, may interact with slightly different, sometimes overlapping, binding niches within the QB binding pocket. For instance, the "Ser264" niche is the primary binding site for herbicides like triazines and ureas, while the "His215" niche is associated with phenolic herbicides.
Comparative Performance of PSII Inhibitors
The inhibitory potential of these herbicides is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a herbicide required to inhibit a specific biological process by 50%. The following tables summarize available data for this compound and other prominent PSII inhibitors. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, such as the test organism, growth conditions, and specific assay used.
Table 1: Comparative Inhibitory Activity (IC50/EC50) of Photosystem II Inhibitors
| Herbicide | Chemical Class | Test Organism | Endpoint | IC50/EC50 | Reference |
| This compound | Thiadiazolylurea | Data not readily available in comparative studies | - | - | |
| Diuron | Phenylurea | Chaetoceros muelleri (diatom) | Effective Quantum Yield (ΔF/Fm') | 4.25 µg/L | |
| Diuron | Phenylurea | Chaetoceros muelleri (diatom) | Specific Growth Rate | 12.4 µg/L | |
| Diuron | Phenylurea | Tropical estuarine microalgae | Photosynthesis & Growth | 16-33 nM | |
| Atrazine | Triazine | Tropical estuarine microalgae | Photosynthesis & Growth | 130-620 nM | |
| Tebuthiuron | Phenylurea | Chaetoceros muelleri (diatom) | Effective Quantum Yield (ΔF/Fm') | 48.6 µg/L | |
| Tebuthiuron | Phenylurea | Chaetoceros muelleri (diatom) | Specific Growth Rate | 187 µg/L | |
| Hexazinone | Triazine | Tropical estuarine microalgae | Photosynthesis & Growth | 25-110 nM | |
| Linuron | Phenylurea | Freshwater macrophytes | PSII Electron Transport | 9-13 µg/L (EC50, 24h) | |
| Propazine | Triazine | Chaetoceros muelleri (diatom) | Effective Quantum Yield (ΔF/Fm') | 48.6 µg/L |
Experimental Protocols for Evaluating PSII Inhibitors
The assessment of PSII inhibition relies on several key experimental methodologies. The following are detailed protocols for three common assays.
Chlorophyll a Fluorescence Analysis
This non-invasive technique provides a rapid assessment of a plant's photosynthetic efficiency by measuring the fluorescence emitted by chlorophyll a. Changes in fluorescence parameters can indicate the status of the PSII reaction centers and the extent of inhibition.
Protocol:
-
Dark Adaptation: Plant leaves or isolated thylakoids are incubated in complete darkness for a minimum of 20-30 minutes to ensure all PSII reaction centers are open.
-
Herbicide Incubation: The samples are then incubated with varying concentrations of the test herbicide for a predetermined period.
-
Measurement of Minimal Fluorescence (F₀): A weak measuring light is applied to determine the initial fluorescence level when all reaction centers are open.
-
Measurement of Maximal Fluorescence (Fₘ): A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximal fluorescence is recorded.
-
Calculation of Photosynthetic Efficiency: The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - F₀) / Fm. A decrease in this ratio indicates PSII inhibition.
-
Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition of Fv/Fm against the logarithm of the herbicide concentration. The IC50 value is then calculated from these curves.
Oxygen Evolution Assay
This method directly measures the rate of photosynthetic oxygen production, a key indicator of water splitting at PSII. Inhibition of PSII by herbicides leads to a decrease in the rate of oxygen evolution.
Protocol:
-
Preparation of Thylakoid Membranes: Thylakoid membranes are isolated from fresh plant material (e.g., spinach leaves) through differential centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the isolated thylakoids.
-
Herbicide Treatment: The reaction mixture is incubated with a range of herbicide concentrations.
-
Measurement of Oxygen Evolution: The rate of oxygen evolution is measured using a Clark-type oxygen electrode in a temperature-controlled chamber under saturating light conditions.
-
Data Analysis: The rate of oxygen evolution is plotted against the herbicide concentration to generate a dose-response curve, from which the IC50 value is determined.
Hill Reaction Assay
The Hill reaction assay is a classic method to study the light-dependent reactions of photosynthesis, specifically the light-driven transfer of electrons from water to an artificial electron acceptor. PSII inhibitors block this electron flow.
Protocol:
-
Chloroplast Isolation: Chloroplasts are isolated from plant tissue, typically spinach leaves, by homogenization and centrifugation.
-
Reaction Setup: A reaction mixture is prepared containing the isolated chloroplasts, a buffer solution, and an artificial electron acceptor such as DCPIP, which is blue in its oxidized state and colorless when reduced.
-
Herbicide Incubation: The reaction mixtures are incubated with different concentrations of the test herbicide.
-
Illumination: The samples are exposed to a light source to initiate the photosynthetic electron transport.
-
Spectrophotometric Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis: The rate of DCPIP reduction is calculated for each herbicide concentration. The percentage of inhibition is then plotted against the herbicide concentration to determine the IC50 value.
Visualizing the Impact of PSII Inhibitors
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action and evaluation of PSII inhibitors.
Caption: Mechanism of Photosystem II inhibition by this compound and other PSII herbicides.
Caption: General experimental workflow for evaluating the performance of PSII inhibitors.
Caption: Logical relationship of binding sites for different classes of PSII inhibitors on the D1 protein.
Statistical analysis of comparative studies involving Ethidimuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of the herbicide Ethidimuron with other commonly used alternatives. The information is intended to support research and development by offering a consolidated overview of performance data and experimental methodologies.
Executive Summary
This compound is a broad-spectrum urea herbicide effective for total vegetation control. Its primary mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This guide compares this compound primarily with other PSII inhibitors such as Diuron, Tebuthiuron, and Bromacil, and the urea herbicide Methabenzthiazuron (MBT). The comparative analysis focuses on herbicidal efficacy, phytotoxicity to key crops, and environmental fate. While direct, comprehensive comparative studies with this compound are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview.
Mechanism of Action: Photosystem II Inhibition
This compound, like other urea-based herbicides, acts by disrupting photosynthesis at PSII. These herbicides bind to the D1 quinone-binding protein in PSII, blocking the electron flow from quinone A (QA) to quinone B (QB). This interruption halts ATP and NADPH production, which are essential for carbon fixation, ultimately leading to plant death.
Caption: this compound blocks electron transport at the QB binding site of Photosystem II.
Comparative Physicochemical Properties and Environmental Fate
A key differentiator among herbicides is their behavior in the environment, which influences both efficacy and non-target impact. This compound exhibits significantly different properties compared to Methabenzthiazuron (MBT).
| Property | This compound | Methabenzthiazuron (MBT) | Reference |
| Water Solubility (at 20°C) | 3.0 g/L | 0.059 g/L | |
| Environmental Half-life (in soil) | 162 - 2,059 days | 24 - 230 days |
The higher water solubility of this compound suggests greater potential for mobility in the soil profile, while its longer half-life indicates higher persistence in the environment compared to MBT.[1]
Comparative Herbicidal Efficacy
Comparative Phytotoxicity on Crops
While qualitative statements exist regarding the phytotoxicity of various herbicides on crops like maize and sunflower, specific quantitative data from comparative studies involving this compound is lacking. For instance, one study noted that residues of Ustilan (an this compound-containing herbicide) inhibited photosynthesis in maize and sunflowers, but did not provide a quantitative comparison with other herbicides under the same conditions.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following methodologies are standard for assessing the performance of herbicides like this compound.
Protocol for Determining Herbicidal Efficacy (EC50) on Lemna minor (Duckweed)
This protocol is adapted from standard OECD and ISO guidelines for aquatic plant toxicity testing.
1. Culture Preparation:
-
Maintain axenic cultures of Lemna minor in a sterile growth medium (e.g., Steinberg medium).
-
Cultures should be grown under continuous cool-white fluorescent light (85-135 µE/m²/s) at 24 ± 2°C.
-
Ensure a biomass doubling time of less than 2.5 days.
2. Test Procedure:
-
Prepare a series of herbicide concentrations (e.g., 0.1, 1.0, 10, 100, 1000 µg/L) and a control without the herbicide.
-
Use sterile 24-well plates as test vessels, with each well containing the test solution.
-
Introduce healthy Lemna minor colonies (typically 2-3 fronds each) into each well.
-
Incubate the test plates under the same conditions as the cultures for 7 days.
3. Data Collection and Analysis:
-
At the end of the 7-day period, count the number of fronds in each well.
-
Alternatively, measure the total frond area using image analysis software.
-
Calculate the percentage inhibition of growth for each concentration relative to the control.
-
Determine the EC50 value (the concentration causing 50% inhibition) using a suitable statistical model (e.g., probit or logit analysis).
Caption: Experimental workflow for determining the EC50 of a herbicide using Lemna minor.
Protocol for Measuring Photosystem II Inhibition via Chlorophyll Fluorescence
This method provides a rapid assessment of a herbicide's effect on photosynthesis.
1. Plant Material:
-
Use healthy, well-watered plants of the target species (e.g., maize, sunflower).
-
Plants should be in the same developmental stage for all treatments.
2. Herbicide Application:
-
Apply the herbicide at various concentrations to the plants, ensuring uniform coverage.
-
Include a control group treated only with the carrier solvent.
3. Measurement:
-
At set time points after application (e.g., 2, 6, 24, 48 hours), measure chlorophyll fluorescence using a pulse-amplitude modulated (PAM) fluorometer.
-
Dark-adapt the leaves for at least 20-30 minutes before taking measurements.
-
Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
4. Data Analysis:
-
A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
Compare the Fv/Fm values of the treated plants to the control to quantify the level of inhibition.
Caption: Workflow for assessing PSII inhibition using chlorophyll fluorescence.
Conclusion
This compound is a potent, broad-spectrum herbicide with a mechanism of action centered on the inhibition of Photosystem II. Its high water solubility and environmental persistence distinguish it from other herbicides like Methabenzthiazuron. While this guide provides a framework for comparison and detailed experimental protocols, there is a clear need for further research involving direct, quantitative comparative studies of this compound against other PSII-inhibiting herbicides. Such studies would be invaluable for a more comprehensive understanding of its relative efficacy and phytotoxicity, aiding in the development of more targeted and environmentally conscious weed management strategies.
References
A Researcher's Guide to Confirming Ethidimuron Metabolite Identification with Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of herbicide metabolites is paramount in environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for the confirmation of Ethidimuron metabolites, emphasizing the critical role of authentic standards. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in developing and validating robust analytical methods.
Introduction to this compound and its Metabolism
This compound, a phenylurea herbicide, is utilized for the control of a broad spectrum of weeds. Its environmental fate is largely determined by microbial degradation in soil, leading to the formation of various metabolites. The positive identification of these transformation products is crucial for a complete understanding of its environmental persistence and potential toxicological impact. The primary metabolic pathways for phenylurea herbicides, including this compound, involve N-demethylation and hydrolysis of the urea bridge.
Based on studies of this compound and structurally related phenylurea herbicides, the principal metabolites of this compound are formed through the sequential loss of the methyl groups from the urea moiety, followed by the cleavage of the urea linkage.
Key Metabolites of this compound
The primary degradation of this compound in soil and microbial systems is expected to proceed through the following pathway:
-
This compound: 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
-
Metabolite 1 (N-demethylation): 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methylurea
-
Metabolite 2 (N-didemethylation): 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)urea
-
Metabolite 3 (Urea bridge hydrolysis): 2-amino-5-(ethylsulfonyl)-1,3,4-thiadiazole
The confirmation of the presence of these metabolites in environmental or biological samples requires a robust analytical workflow, underpinned by the use of certified authentic standards.
Comparison of Analytical Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective determination of this compound and its metabolites. The following table summarizes key mass spectrometric parameters for the parent compound. The acquisition of similar data for the metabolites is essential for their unambiguous identification.
Table 1: LC-MS/MS Parameters for the Identification of this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| This compound | 265.0 | 208.1 | 14 | 114.0 | 20 |
Data obtained from a publicly available pesticide LC/MS/MS MRM spreadsheet.[1]
Confirmation of suspected metabolites is achieved by comparing their retention times and fragmentation patterns with those of their corresponding authentic standards under identical analytical conditions.
Experimental Protocols
This section outlines a general protocol for the extraction and analysis of this compound and its metabolites from a soil matrix. This protocol should be optimized and validated for the specific matrix and instrumentation used.
1. Sample Preparation and Extraction (QuEChERS-based)
-
Objective: To extract this compound and its metabolites from the soil matrix.
-
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and immediately shake for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for d-SPE cleanup.
-
Add the appropriate d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge at ≥4000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify this compound and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a high percentage of mobile phase A, increasing the percentage of mobile phase B over time to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for this compound (as in Table 1) and the suspected metabolites. The specific transitions for the metabolites need to be determined by infusing the authentic standards.
-
The Critical Role of Authentic Standards
The unambiguous confirmation of a metabolite's identity relies on the direct comparison of its chromatographic and mass spectrometric properties with those of a certified authentic standard. Without authentic standards, the identification remains tentative.
Sourcing and Synthesis of Authentic Standards:
While authentic standards for the parent compound, this compound, are commercially available from several suppliers, standards for its metabolites may be more difficult to source. In such cases, custom synthesis may be required. The synthesis of N-demethylated and hydrolyzed metabolites can be achieved through established organic chemistry routes.
Visualizing the Workflow and Metabolic Pathway
Workflow for Metabolite Identification and Confirmation:
References
Safety Operating Guide
Personal protective equipment for handling Ethidimuron
Essential Safety and Handling Guide for Ethidimuron
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary
This compound is a herbicide that can cause allergic skin reactions and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper safety protocols is mandatory to minimize exposure and prevent environmental contamination.
Quantitative Hazard Data
| Hazard Class | GHS Code | Description |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound to prevent skin contact, inhalation, and eye exposure. The following table details the required PPE, drawing from general guidance for handling pesticides and chemicals with similar hazard profiles.[3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][5] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[5][6] | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant overalls. A PVC apron may be necessary for splash risks.[5][6] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dust generation is likely.[5][6] | Prevents inhalation of harmful dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[7] Keep the container tightly closed.[8]
Handling and Use (Experimental Protocol)
Given that this compound is a solid, the following protocol outlines the steps for safely preparing a solution. This procedure is based on best practices for handling powdered chemicals.
-
Preparation: Work in a designated area, preferably within a chemical fume hood, to minimize inhalation risk. Ensure that a safety shower and eyewash station are readily accessible.
-
Weighing: Carefully weigh the required amount of this compound. Use a balance with a draft shield to prevent the dispersal of dust.
-
Dissolving: Add the solid to the desired solvent in a suitable container within the fume hood.
-
Mixing: Gently agitate the mixture to dissolve the compound. Avoid splashing.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Emergency Procedures
Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled container for disposal.[6][8] For a liquid spill, use an inert absorbent material to contain the spill.
-
Decontaminate: Clean the spill area with a suitable detergent and water.[9]
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Emergency response workflow for an this compound spill.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing.[7] Rinse the affected area with plenty of water. If irritation or an allergic reaction occurs, seek medical advice.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Product: Dispose of unused this compound as hazardous waste according to local, state, and federal regulations.[9] Do not dispose of it down the drain.[10]
-
Empty Containers: Triple rinse empty containers with a suitable solvent.[11] The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with institutional guidelines.[11]
-
Contaminated Materials: All PPE and materials used to clean up spills should be collected in a labeled, sealed container and disposed of as hazardous waste.[8]
References
- 1. This compound | C7H12N4O3S2 | CID 91596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: MET 1486 ) [sitem.herts.ac.uk]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 5. benchchem.com [benchchem.com]
- 6. phygenera.de [phygenera.de]
- 7. carlroth.com [carlroth.com]
- 8. redeagleinternational.com [redeagleinternational.com]
- 9. titanag.com.au [titanag.com.au]
- 10. Disposal of Pesticides [npic.orst.edu]
- 11. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
